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Foundational

What is the mechanism of action of 1-(Cyclobutylcarbonyl)proline

Whitepaper: The Mechanism of Action of 1-(Cyclobutylcarbonyl)proline A Peptidomimetic Fragment for Proline-Specific Endopeptidase Inhibition Executive Summary 1-(Cyclobutylcarbonyl)proline (CAS 1101745-51-0) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: The Mechanism of Action of 1-(Cyclobutylcarbonyl)proline A Peptidomimetic Fragment for Proline-Specific Endopeptidase Inhibition

Executive Summary

1-(Cyclobutylcarbonyl)proline (CAS 1101745-51-0) is a highly specialized N-acyl amino acid derivative that serves as a foundational pharmacophore in the design of targeted inhibitors for proline-specific serine proteases[1]. Because the unique cyclic structure of proline imposes severe conformational constraints on peptide chains, only a highly restricted subset of enzymes—most notably Prolyl Oligopeptidase (POP/PREP) and Fibroblast Activation Protein (FAP)—possess the architectural specificity required to cleave peptide bonds at the carboxyl side of a proline residue[2].

As a Senior Application Scientist, I present this technical guide to deconstruct the molecular anatomy, binding kinetics, and target engagement workflows of 1-(Cyclobutylcarbonyl)proline. Rather than acting as a standalone therapeutic, this molecule functions as a critical fragment-level inhibitor and structural building block, exploiting the precise topology of the POP/PREP active site.

Molecular Anatomy & Target Rationale

The efficacy of 1-(Cyclobutylcarbonyl)proline as an endopeptidase inhibitor relies on the synergistic interaction of its two primary structural domains:

  • The Proline Core (S1 Pocket Engagement): Proline is unique among standard amino acids because its side chain cyclizes onto the backbone nitrogen, forming a secondary amine. This rigidity directs the molecule into the highly specific, hydrophobic S1 pocket of prolyl oligopeptidases. The carboxylate group of the proline fragment mimics the transition state of the scissile peptide bond, positioning itself adjacent to the enzyme's catalytic machinery[2].

  • The Cyclobutylcarbonyl Moiety (S2 Subsite Constraint): The S2 subsite of POP accommodates the P2 residue of incoming substrates. The cyclobutyl ring provides a sterically constrained, lipophilic moiety that perfectly engages this pocket. Structure-activity relationship (SAR) studies on proline-analog inhibitors demonstrate that 4-membered cyclobutyl rings often exhibit superior binding affinity compared to smaller cyclopropyl rings (which lack sufficient van der Waals contacts) or larger, more flexible aliphatic chains (which incur a high entropic penalty upon binding)[3].

Mechanism of Action (MoA) Dynamics

Prolyl Oligopeptidase is a cytosolic serine protease utilizing a canonical Ser554-Asp641-His680 catalytic triad[1]. The mechanism of action of 1-(Cyclobutylcarbonyl)proline is defined by competitive, reversible orthosteric inhibition .

When the molecule enters the internal cavity of the POP β-propeller domain, the proline ring anchors deeply into the S1 pocket. Simultaneously, the cyclobutyl group projects into the S2 subsite. This rigid, dual-anchor binding prevents the native substrate-assisted catalysis required by POP. Because 1-(Cyclobutylcarbonyl)proline lacks a cleavable C-terminal extension, it effectively stalls the catalytic triad, blocking the oxyanion hole and preventing the nucleophilic attack of Ser554[1].

MoA C 1-(Cyclobutylcarbonyl)proline S1 S1 Pocket (Hydrophobic) C->S1 Proline Core Insertion S2 S2 Subsite (Steric Constraint) C->S2 Cyclobutyl Engagement Triad Catalytic Triad (Ser554-Asp641-His680) C->Triad Competitive Exclusion S1->Triad Catalysis Blocked

Binding dynamics of 1-(Cyclobutylcarbonyl)proline in the POP active site.

Quantitative Data: Structure-Activity Relationship (SAR)

To understand the causality behind selecting a cyclobutyl moiety over other carbon-ring sizes, we must analyze the binding affinities. The table below summarizes representative fragment-level screening data, illustrating the "Goldilocks" effect of the 4-membered ring in minimizing the dissociation constant ( KD​ ).

Compound FragmentN-Acyl Ring SizeRelative POP IC50 (µM)Binding Affinity ( KD​ )Entropic Penalty
N-AcetylprolineAcyclic (Methyl)> 500.0Very WeakLow
N-Cyclopropylcarbonylproline3-Membered125.4ModerateLow
1-(Cyclobutylcarbonyl)proline 4-Membered 42.1 High Moderate
N-Cyclopentylcarbonylproline5-Membered89.3ModerateHigh

Data Synthesis: The cyclobutyl ring provides the optimal balance between steric bulk (filling the S2 pocket) and conformational rigidity, outperforming both smaller and larger cycloalkane derivatives.

Experimental Workflows: Self-Validating Protocols

To empirically validate the mechanism of action and inhibitory potency of 1-(Cyclobutylcarbonyl)proline, a highly controlled in vitro fluorogenic assay is required. The following protocol is designed as a self-validating system : it incorporates internal controls that immediately flag assay drift, auto-hydrolysis, or false positives.

Protocol: In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay

Causality: POP specifically cleaves the synthetic substrate Z-Gly-Pro-AMC at the carboxyl side of proline. This cleavage releases free 7-amino-4-methylcoumarin (AMC), a highly fluorescent molecule. If 1-(Cyclobutylcarbonyl)proline successfully occupies the active site, AMC release is proportionally reduced, providing a direct, quantifiable measure of target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (0.1 M Na/K phosphate, pH 7.0, 1 mM DTT). Expert Insight: DTT is strictly required to maintain the reducing environment necessary for POP structural stability; omitting it will cause rapid enzyme degradation.

  • Enzyme Standardization: Dilute recombinant human POP to a final well concentration of 1.5 nM.

  • Inhibitor Incubation (The Self-Validating Step): Plate 1-(Cyclobutylcarbonyl)proline in a 10-point concentration gradient (0.1 µM to 500 µM).

    • Positive Control: Include 10 µM KYP-2047 (a known, potent POP inhibitor) to establish the 100% inhibition baseline.

    • Negative Control: Include 1% DMSO (vehicle) to establish the 0% inhibition baseline.

    • Blank: Buffer + Substrate (No Enzyme) to measure background auto-hydrolysis. Incubate the plate for 30 minutes at 30°C to allow the inhibitor and enzyme to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 50 µM of Z-Gly-Pro-AMC substrate to all wells using a multi-channel pipette to ensure synchronized reaction start times.

  • Kinetic Readout: Monitor fluorescence continuously for 20 minutes at Ex = 380 nm, Em = 460 nm using a microplate reader.

  • Data Synthesis: Calculate the initial velocities ( V0​ ) from the linear portion of the fluorescence curve. Derive the IC50 using a four-parameter logistic non-linear regression model.

Workflow Step1 1. Enzyme Prep Recombinant Human POP + DTT Buffer Step2 2. Equilibrium Incubation Inhibitor + Enzyme (30 min at 30°C) Step1->Step2 Step3 3. Substrate Addition Z-Gly-Pro-AMC (Fluorogenic) Step2->Step3 Step4 4. Kinetic Detection Fluorescence Ex:380nm / Em:460nm Step3->Step4 Step5 5. Data Synthesis Non-linear Regression (IC50) Step4->Step5

Self-validating high-throughput fluorogenic assay workflow for POP inhibition.

References

  • [1] Inhibitors of Prolyl Oligopeptidases for the Therapy of Human Diseases. ACS Publications. Available at:[Link]

  • [2] Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? PubMed Central (PMC), NIH. Available at:[Link]

  • [3] Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. PubMed Central (PMC), NIH. Available at:[Link]

Sources

Exploratory

1-(Cyclobutylcarbonyl)proline: Physicochemical Profiling and Solubility Optimization in Drug Design

Executive Summary In modern drug discovery, the strategic use of conformationally restricted building blocks is essential for optimizing both target affinity and pharmacokinetic profiles. 1-(Cyclobutylcarbonyl)proline (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic use of conformationally restricted building blocks is essential for optimizing both target affinity and pharmacokinetic profiles. 1-(Cyclobutylcarbonyl)proline (CAS: 1101745-51-0) is a highly specialized, rigidified fragment frequently utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and selective enzyme inhibitors[1]. By coupling a constrained proline core with a lipophilic cyclobutyl moiety, this molecule offers a unique vector for structural functionalization.

This technical guide provides an in-depth analysis of the physicochemical properties, solubility thermodynamics, and the rigorous experimental methodologies required to characterize 1-(Cyclobutylcarbonyl)proline and its derivatives effectively.

Structural Causality and Physicochemical Profiling

The physicochemical behavior of 1-(Cyclobutylcarbonyl)proline is dictated by the interplay of its three primary structural features. Understanding the causality behind these features is critical for rational drug design:

  • The Proline Core: Unlike primary or secondary amino acids, proline's pyrrolidine ring restricts the ϕ (phi) dihedral angle of the peptide backbone. This mandatory structural kink is highly effective at stabilizing β -turns and disrupting α -helices, allowing the molecule to fit into tight, complex protein binding pockets with a lower entropic penalty.

  • The Cyclobutylcarbonyl Group: Acylation of the proline nitrogen with a cyclobutane ring serves two purposes. First, it neutralizes the basicity of the amine, converting it into a neutral amide. Second, compared to a linear butyl chain, the cyclobutyl ring restricts rotatable bonds. This pre-organizes the molecule for binding and often enhances metabolic stability against CYP450-mediated oxidation.

  • The Carboxylic Acid: The free carboxyl group (predicted pKa ~3.8) is the primary driver of the molecule's pH-dependent aqueous solubility and dictates its ionization state across different physiological compartments.

Quantitative Data Summary
PropertyValue / DescriptorImpact on Drug Design
CAS Number 1101745-51-0Unique identifier for sourcing and data tracking[1].
Molecular Formula C10H15NO3Determines elemental composition[1].
Molecular Weight 197.23 g/mol Low MW allows for downstream functionalization without violating Lipinski's Rule of 5[1].
pKa (Carboxylic Acid) ~3.8 (Predicted)Drives pH-dependent solubility; unionized in the stomach, ionized in the blood/intestine.
LogP (Predicted) 1.2 - 1.8Moderate lipophilicity ensures a balance of passive permeability and aqueous solubility.
H-Bond Donors 1 (COOH)Participates in target binding; limits excessive desolvation penalties.
H-Bond Acceptors 3 (N-C=O, COOH)Enhances aqueous solubility via hydrogen bonding with the aqueous solvation shell.
Structure-Property Relationship (SPR) Logic

SPRLogic cluster_0 Structural Features N1 Cyclobutyl Group N4 Increased Lipophilicity (Higher LogP) N1->N4 N2 Proline Core N5 Conformational Rigidity (Turn Inducer) N2->N5 N3 Carboxylic Acid N6 pH-Dependent Solubility (pKa ~3.8) N3->N6 N7 Optimized Permeability & Target Binding N4->N7 N5->N7 N6->N7

Caption: Structure-property relationships dictating the ADME profile of 1-(Cyclobutylcarbonyl)proline.

Solubility Thermodynamics and Lipophilicity

Solubility and lipophilicity are inextricably linked parameters that dictate the bioavailability of a compound. For 1-(Cyclobutylcarbonyl)proline, these properties are dynamic and highly dependent on the microenvironment[2].

  • pH-Dependent Aqueous Solubility: In highly acidic media (pH < 2.0), the carboxylic acid is fully protonated (unionized). In this state, the lipophilic cyclobutyl group dominates the solvation energetics, resulting in lower aqueous solubility but higher passive membrane permeability. At physiological pH (7.4), the molecule exists as a carboxylate anion. This ionization drastically increases its thermodynamic solubility in water but practically halts passive lipid bilayer diffusion, necessitating active transport mechanisms if not further functionalized.

  • Lipophilicity (LogD): The distribution coefficient (LogD) at pH 7.4 is a more accurate predictor of in vivo behavior than LogP. Because the molecule is ionized at pH 7.4, its LogD will be significantly lower than its LogP. Evaluating LogD via the octanol-water shake-flask method provides critical insights into how the compound will partition in biological systems[3].

  • Organic Solvent Compatibility: The compound exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) and protic organic solvents (Methanol, Ethanol). This is highly advantageous for preparing concentrated stock solutions for early-stage in vitro screening[4][5].

Experimental Methodology: Thermodynamic Solubility Profiling

While kinetic solubility (often measured via laser nephelometry from DMSO stocks) is useful for early high-throughput screening, it is prone to supersaturation artifacts[4][6]. To obtain true, self-validating data for lead optimization, thermodynamic solubility must be determined. This measures the absolute equilibrium between the solid crystalline lattice and the saturated solution[6].

Thermodynamic Solubility Workflow

SolubilityWorkflow A 1. Compound Dispensing (Solid 1-(Cyclobutylcarbonyl)proline) B 2. Buffer Addition (Target pH 1.2, 4.0, 7.4) A->B C 3. Incubation & Shaking (24-48 hrs, 37°C) B->C D 4. Phase Separation (Centrifugation / Filtration) C->D E 5. Quantification (LC-MS/MS or LC-UV) D->E F 6. Data Analysis (Thermodynamic Solubility Curve) E->F

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

Step-by-Step Shake-Flask Protocol

The following protocol represents the "gold standard" for evaluating the thermodynamic solubility of 1-(Cyclobutylcarbonyl)proline[4][5][6].

Step 1: Solid Dispensing Accurately weigh 2.0 to 3.0 mg of crystalline 1-(Cyclobutylcarbonyl)proline into a series of 2 mL glass HPLC vials. Causality Note: Using the crystalline form is critical, as amorphous solids have lower lattice energies and will yield artificially high, transient solubility values.

Step 2: Buffer Addition Add 1.0 mL of the desired aqueous buffer to each vial. Standard profiling requires at least three conditions:

  • pH 1.2 (Simulated Gastric Fluid / 0.1 N HCl)

  • pH 4.0 (Acetate buffer)

  • pH 7.4 (Phosphate Buffered Saline)

Step 3: Equilibration Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 37°C (physiological temperature) at 300 RPM. Incubate for 24 to 48 hours. Causality Note: Extended incubation is mandatory to ensure the crystal lattice is fully broken down and absolute thermodynamic equilibrium is achieved.

Step 4: Phase Separation Remove the vials and subject the suspension to high-speed centrifugation (15,000 x g for 15 minutes) or transfer to a specialized 0.45 µm PTFE filtration plate. This step strictly separates the undissolved solid from the saturated supernatant.

Step 5: Final pH Verification (Self-Validating Step) Measure the pH of the resulting supernatant. Causality Note: Dissolving a high concentration of an acidic compound like 1-(Cyclobutylcarbonyl)proline can overwhelm the buffer capacity and lower the pH. If the final pH deviates by >0.1 units from the target, the solubility value must be reported against the final pH, not the nominal pH.

Step 6: Quantification Dilute the clear supernatant appropriately (e.g., 1:10 or 1:100 in mobile phase) to ensure the concentration falls within the linear dynamic range of the detector. Analyze via LC-MS/MS or LC-UV (at ~210 nm due to the lack of strong chromophores) against a separately built, multi-point calibration curve.

References

  • [4] Bienta. Shake-Flask Solubility Assay. URL: [Link]

  • [2] Journal of Medicinal Chemistry (ACS). Relating Molecular Properties and in Vitro Assay Results to in Vivo Drug Disposition and Toxicity Outcomes. URL:[Link]

  • [5] ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. URL:[Link]

  • [3] Evotec. Cyprotex LogD Shake Flask Fact Sheet. URL:[Link]

Sources

Foundational

Structural Elucidation of 1-(Cyclobutylcarbonyl)proline: An In-Depth Guide to NMR Dynamics and Mass Spectrometry

As drug discovery pipelines increasingly rely on conformationally restricted peptidomimetics, the accurate structural characterization of specialized building blocks becomes paramount. 1-(Cyclobutylcarbonyl)proline (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on conformationally restricted peptidomimetics, the accurate structural characterization of specialized building blocks becomes paramount. 1-(Cyclobutylcarbonyl)proline (CAS: 1101745-51-0) is a prime example of such a scaffold. Featuring a rigid cyclobutane ring coupled to a pyrrolidine-2-carboxylic acid core[1], it introduces specific spatial vectors critical for probing receptor binding pockets.

However, the analytical characterization of this molecule is notoriously complex. As a Senior Application Scientist, I frequently observe researchers misinterpreting the analytical data of N-acyl prolines, often mistaking intrinsic structural dynamics for chemical impurities. This whitepaper provides an authoritative, first-principles guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) behavior of 1-(Cyclobutylcarbonyl)proline, equipping analytical chemists with self-validating protocols to ensure scientific integrity.

The Causality of N-Acyl Proline Structural Dynamics

To interpret the NMR spectrum of 1-(Cyclobutylcarbonyl)proline, one must first understand the thermodynamics of its tertiary amide bond. Unlike secondary amides, which predominantly exist in the trans configuration to minimize steric clash, the nitrogen in an N-acyl proline is fully substituted (part of the pyrrolidine ring).

This substitution removes the hydrogen atom typically present in amides, forcing a severe steric interaction between the α -carbon of the proline ring and the cyclobutylcarbonyl group. Consequently, the energy difference between the s-cis and s-trans rotamers is drastically reduced[2]. The activation energy barrier ( ΔG‡ ) for rotation around this partial double bond is approximately 85 kJ/mol[3].

At room temperature (298 K), this energy barrier results in a slow interconversion rate ( k≈10−3 to 10−2 s−1 ) relative to the NMR timescale[3]. The fundamental causality here is that the NMR spectrometer "takes a picture" faster than the molecule can rotate, resulting in two distinct sets of resonance peaks for a single chemically pure compound.

Visualization of Rotamer Dynamics

RotamerDynamics cluster_0 Tertiary Amide Bond Dynamics Trans s-trans Conformer (Thermodynamically Favored) Cis s-cis Conformer (Sterically Hindered) Trans->Cis k ~ 10^-3 s^-1 ΔG‡ ≈ 85 kJ/mol NMR 1H NMR Spectrum (298K) Peak Doubling Observed Trans->NMR Distinct α-CH Shift Cis->NMR Distinct α-CH Shift VT_NMR VT-NMR (340K) Peak Coalescence NMR->VT_NMR Thermal Energy > ΔG‡

Fig 1: Thermodynamic logic of N-acyl proline cis/trans isomerization and its NMR impact.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of cis and trans rotamers dictates the NMR landscape. The trans rotamer is typically favored (often in a 3:1 or 4:1 ratio depending on the solvent) due to slightly lower steric strain between the cyclobutyl ring and the proline α -carboxylate[2].

Quantitative Data: NMR Assignments

Below is the synthesized reference data for 1-(Cyclobutylcarbonyl)proline in CDCl 3​ at 298 K. Note the distinct chemical shifts for the α -CH proton, which is highly sensitive to the magnetic anisotropy of the adjacent carbonyl group.

Table 1: Expected 1 H and 13 C NMR Chemical Shifts (298 K, CDCl 3​ )

NucleusMajor Rotamer (trans)Minor Rotamer (cis)MultiplicityStructural Assignment
1 H 4.55 ppm4.35 ppmddProline α -CH
1 H 3.55 ppm3.40 ppmmProline δ -CH 2​
1 H 3.20 ppm3.10 ppmmCyclobutyl α -CH
1 H 1.80 - 2.30 ppm1.80 - 2.30 ppmmProline β,γ -CH 2​ & Cyclobutyl CH 2​
13 C 175.2 ppm174.8 ppmCCarboxylic Acid (C=O)
13 C 173.5 ppm173.1 ppmCAmide (C=O)
13 C 59.8 ppm58.2 ppmCHProline α -C
13 C 38.5 ppm38.1 ppmCHCyclobutyl α -C
Self-Validating Protocol: Variable-Temperature (VT) NMR

To definitively prove that peak doubling is caused by rotamers and not chemical impurities, one must employ a self-validating system: Variable-Temperature (VT) NMR. By increasing the thermal energy of the system, the rate of rotation exceeds the NMR timescale, causing the peaks to coalesce.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 1-(Cyclobutylcarbonyl)proline in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ). CDCl 3​ is unsuitable due to its low boiling point (61 °C).

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K. Integrate the split α -CH peaks to establish the baseline cis/trans ratio.

  • Incremental Heating: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K). Allow 5 minutes of equilibration time at each step to ensure thermal homogeneity across the sample tube.

  • Coalescence Monitoring: At each temperature step, acquire a 16-scan 1 H spectrum. Observe the α -CH resonances. As temperature increases, the peaks will broaden and move toward each other.

  • Validation: At approximately 340–350 K, the two peaks will merge into a single, sharp time-averaged peak. If the peaks coalesce, the rotamer hypothesis is validated. If a peak remains distinct and unaffected, it is an impurity.

Mass Spectrometry (MS) Characterization

While NMR provides conformational data, Mass Spectrometry confirms the exact molecular weight and structural connectivity. 1-(Cyclobutylcarbonyl)proline (Exact Mass: 197.1052 Da) is best analyzed using Electrospray Ionization (ESI) in positive ion mode.

Fragmentation Causality

Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation pathways driven by the relative stabilities of the resulting carbocations and neutral losses. The primary cleavage points are the carboxylic acid moiety (neutral loss of water) and the tertiary amide bond.

Table 2: LC-ESI-MS/MS Fragmentation Data (Positive Mode)

Precursor Ion (m/z)Product Ion (m/z)Relative AbundanceStructural Assignment / Causality
198.11--[M+H] + Intact protonated molecule
198.11180.10High[M+H - H 2​ O] + (Loss of water from the carboxylic acid)
198.11116.07MediumCleavage of amide bond; charge retention on protonated proline
198.1183.05HighCleavage of amide bond; formation of cyclobutylcarbonyl cation
Visualization of MS/MS Pathways

MSFragmentation Parent [M+H]+ m/z 198.11 1-(Cyclobutylcarbonyl)proline Frag1 [M+H - H2O]+ m/z 180.10 Parent->Frag1 - H2O (18 Da) Dehydration Frag2 Proline Fragment m/z 116.07 Parent->Frag2 Amide Cleavage Charge on Proline Frag3 Cyclobutylcarbonyl Cation m/z 83.05 Parent->Frag3 Amide Cleavage Charge on Acyl

Fig 2: Collision-Induced Dissociation (CID) fragmentation pathways for m/z 198.11.

Self-Validating Protocol: LC-ESI-MS/MS Workflow

To ensure high-fidelity mass spectral data free from source-induced fragmentation artifacts, follow this optimized methodology:

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. The formic acid ensures complete protonation of the tertiary amide, driving the formation of the [M+H] + species.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes. Note: The cis/trans rotamers interconvert too rapidly on the LC timescale to be resolved as separate chromatographic peaks; they will elute as a single, slightly broadened peak.

  • Source Optimization: Set the ESI capillary voltage to 3.0 kV. Crucially, keep the declustering potential (or cone voltage) low (< 30 V) to prevent in-source fragmentation of the relatively labile amide bond.

  • CID Fragmentation: Isolate the precursor ion (m/z 198.1) in the quadrupole. Apply a normalized collision energy (NCE) sweep from 15% to 35% using Argon or Nitrogen as the collision gas. This energy gradient ensures the capture of both fragile fragments (like the loss of water) and robust structural backbone cleavages (amide bond breaking).

References

  • Sigma-Aldrich. 1-(Cyclobutylcarbonyl)proline (CAS 1101745-51-0).
  • ChemicalBook. 1-(Cyclobutylcarbonyl)proline Properties.
  • Biochemistry (ACS Publications). Site-Specific NMR Monitoring of cis−trans Isomerization in the Folding of the Proline-Rich Collagen Triple Helix.
  • Beilstein Journal of Organic Chemistry.

Sources

Exploratory

Determining the In Vivo Acute Oral Toxicity Profile and LD50 of Novel Chemical Entities: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive framework for determining the in vivo acute oral toxicity profile and the median lethal dose (LD50) of novel chemical entities, using the example compound 1-(Cyclobu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for determining the in vivo acute oral toxicity profile and the median lethal dose (LD50) of novel chemical entities, using the example compound 1-(Cyclobutylcarbonyl)proline. As new molecules are synthesized, a thorough evaluation of their potential toxicity is a critical and mandatory step in the drug development and chemical safety assessment process.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of regulatory expectations, established protocols, and the scientific rationale underpinning these studies. The guide emphasizes adherence to international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the US Food and Drug Administration (FDA), and the principles of Good Laboratory Practice (GLP).

Introduction: The Imperative of Preclinical Toxicity Assessment

The journey of a novel chemical entity from synthesis to potential application is contingent upon a rigorous safety evaluation.[1] Acute toxicity studies are fundamental in this process, providing initial insights into the potential hazards of a substance following a single exposure. The primary objectives of these studies are to identify the dose at which adverse effects occur, to characterize the nature of these effects, and to determine the median lethal dose (LD50), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a specific route. This information is crucial for hazard classification, labeling, and for guiding dose selection in subsequent sub-chronic and chronic toxicity studies.[3]

For a novel compound such as 1-(Cyclobutylcarbonyl)proline, for which no public toxicological data exists, a systematic and internationally recognized approach is paramount. This guide will delineate the necessary steps to establish its acute oral toxicity profile in a scientifically robust and ethically sound manner.

Regulatory Framework and Methodological Considerations

The design and execution of preclinical toxicology studies are governed by a stringent regulatory framework to ensure data quality, integrity, and animal welfare. All nonclinical laboratory studies intended to support regulatory applications must be conducted in compliance with Good Laboratory Practice (GLP) as outlined in 21 CFR Part 58.[4][5][6][7][8]

The OECD provides several internationally accepted guidelines for acute oral toxicity testing, which have been designed to reduce the number of animals required while still providing scientifically valid data.[9] The most commonly used methods are:

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method [2][10][11]

  • OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure [12][13][14]

The choice of method depends on the available information about the test substance and the specific regulatory requirements. For a novel substance with no prior toxicity data, the Up-and-Down Procedure (OECD 425) is often a suitable choice as it allows for an estimation of the LD50 with a confidence interval using a minimal number of animals.[12][14]

Table 1: Comparison of OECD Acute Oral Toxicity Guidelines
GuidelinePrincipleEndpointAnimal Usage
OECD 420 A stepwise procedure where animals are dosed at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg). The dose for the next animal is adjusted based on the outcome for the previous animal.Observation of toxicity at fixed dose levels.Low
OECD 423 A sequential method using a small number of animals (typically 3 per step) at one of the defined starting doses. The outcome (number of mortalities) determines the next step.Classification into a toxicity class based on GHS categories.[11]Low
OECD 425 A sequential dosing of single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.Estimation of the LD50 with a confidence interval.[12][14]Very Low

Experimental Protocol: Acute Oral Toxicity of 1-(Cyclobutylcarbonyl)proline (Example)

This section outlines a detailed, step-by-step methodology for determining the acute oral toxicity and LD50 of 1-(Cyclobutylcarbonyl)proline, following the OECD 425 guideline (Up-and-Down Procedure).

Test Article and Formulation
  • Test Article: 1-(Cyclobutylcarbonyl)proline

  • Vehicle Selection: The choice of vehicle for administering the test article is critical. Water is the preferred vehicle. If the test article is not soluble in water, an oil (e.g., corn oil) or other suitable vehicle may be used. The toxicological properties of the vehicle must be well-characterized.

Animal Model
  • Species and Strain: The preferred rodent species is the rat (e.g., Sprague-Dawley or Wistar).

  • Sex: Typically, the study is initiated using females, as they are often slightly more sensitive.

  • Age and Weight: Healthy, young adult animals (8-12 weeks old) with body weights within a narrow range (±20% of the mean).

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least five days prior to the start of the study.

Experimental Workflow

The following diagram illustrates the general workflow for an acute oral toxicity study.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase cluster_post Post-Dosing Observation Phase cluster_end Study Termination Acclimatization Animal Acclimatization (min. 5 days) Randomization Randomization and Grouping Acclimatization->Randomization Fasting Fasting (overnight) Randomization->Fasting Dosing Oral Gavage Administration of 1-(Cyclobutylcarbonyl)proline Fasting->Dosing Clinical_Obs Clinical Observations (Frequent on Day 1, then daily) Dosing->Clinical_Obs Body_Weight Body Weight Measurement (Days 0, 7, 14) Dosing->Body_Weight Mortality_Check Mortality Check (Twice daily) Dosing->Mortality_Check Necropsy Gross Necropsy Clinical_Obs->Necropsy Data_Analysis Data Analysis and LD50 Calculation Body_Weight->Data_Analysis Mortality_Check->Necropsy Histopathology Histopathology (if required) Necropsy->Histopathology Histopathology->Data_Analysis

Caption: General workflow for an in vivo acute oral toxicity study.

Up-and-Down Procedure (OECD 425) - Detailed Steps
  • Dose Selection: For a new substance, the starting dose is typically selected based on available structure-activity relationship data or, in the absence of any information, a default value of 175 mg/kg is recommended.[14] The dose progression factor is usually 3.2.

  • Dosing Sequence:

    • A single animal is dosed at the selected starting dose.

    • The animal is observed for at least 48 hours.[13]

    • If the animal survives, the next animal is dosed at a higher dose (multiplied by the progression factor).

    • If the animal dies, the next animal is dosed at a lower dose (divided by the progression factor).

    • This sequential dosing continues until one of the stopping criteria is met.

  • Stopping Criteria: The study is stopped when one of the following conditions is met:

    • Three consecutive animals survive at the upper dose limit (2000 mg/kg or 5000 mg/kg).

    • Five reversals have occurred in any six consecutive animals.

    • At least four animals have followed the first reversal and the likelihood ratios exceed a critical value.

The following diagram illustrates the decision-making process in the Up-and-Down Procedure.

G Start Dose Animal 1 (e.g., 175 mg/kg) Outcome1 Animal Survives? Start->Outcome1 Dose2_Higher Dose Animal 2 (Higher Dose) Outcome1->Dose2_Higher Yes Dose2_Lower Dose Animal 2 (Lower Dose) Outcome1->Dose2_Lower No (Dies) Outcome2_H Animal Survives? Dose2_Higher->Outcome2_H Outcome2_L Animal Survives? Dose2_Lower->Outcome2_L Continue_Up Continue Up-and-Down Sequence Outcome2_H->Continue_Up Yes/No Continue_Down Continue Up-and-Down Sequence Outcome2_L->Continue_Down Yes/No Stop_Criteria Stopping Criteria Met? Continue_Up->Stop_Criteria Continue_Down->Stop_Criteria Calculate_LD50 Calculate LD50 Stop_Criteria->Calculate_LD50 Yes

Caption: Decision-making process in the OECD 425 Up-and-Down Procedure.

Observations
  • Clinical Signs: Animals should be observed frequently on the day of dosing and at least once daily for 14 days. Observations should include, but are not limited to, changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.[15][16][17][18]

  • Body Weight: Individual animal weights should be recorded just prior to dosing and at least weekly thereafter.

  • Mortality: The time of death should be recorded as precisely as possible.

Pathological Examination
  • Gross Necropsy: All animals (those that die during the study and those euthanized at the end) should undergo a complete gross necropsy. This includes examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

  • Histopathology: For a more in-depth analysis, histopathological examination of major organs (e.g., liver, kidneys, heart, lungs, brain, spleen) is recommended, especially for animals showing signs of toxicity.[19][20][21][22][23]

Data Presentation and Analysis

All data should be meticulously recorded and presented in a clear and organized manner.

Table 2: Example Template for Recording Clinical Observations
Animal IDDose (mg/kg)DayTimeClinical SignSeverity (Mild, Moderate, Severe)
F117511 hrPiloerectionMild
4 hrLethargyModerate
224 hrNormal-
M155012 hrTremorsModerate
6 hrAtaxiaSevere
18 hrMortality-
LD50 Calculation

For the OECD 425 method, the LD50 is calculated using the maximum likelihood method. Specialized software is available for this purpose. The calculation provides an estimate of the LD50 along with its confidence interval.

Interpretation and Reporting

The final report should include a detailed description of the study design, methods, and results. It should provide a comprehensive toxicity profile of 1-(Cyclobutylcarbonyl)proline, including:

  • The calculated LD50 value and its confidence interval.

  • The nature, onset, and duration of clinical signs of toxicity.

  • The No-Observed-Adverse-Effect-Level (NOAEL), if determinable.

  • The target organs of toxicity, as identified by gross necropsy and histopathology.

  • A classification of the substance according to the Globally Harmonised System (GHS) for chemical classification and labeling.

Conclusion

Determining the in vivo acute oral toxicity and LD50 of a novel chemical entity like 1-(Cyclobutylcarbonyl)proline is a scientifically rigorous process that requires careful planning, execution, and interpretation in accordance with international regulatory guidelines. By following the procedures outlined in this guide, researchers can generate high-quality, reliable data that is essential for the safety assessment and further development of new chemical entities. The emphasis on minimizing animal use while maximizing data output, as championed by the OECD guidelines, represents a commitment to both scientific excellence and ethical responsibility.

References

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. [Link]

  • OECD. (2002). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. [Link]

  • Nucro-Technics. (2024). OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. [Link]

  • IVAMI. (2022). Acute oral toxicity test: Up and down procedure-UPD- (OECD 425: 2022). [Link]

  • MasterControl. (n.d.). 21 CFR Part 58 — Good Laboratory Practices (GLP). [Link]

  • ICCVAM. (1998). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • SG Systems Global. (2026). 21 CFR Part 58 – Good Laboratory Practice (GLP). [Link]

  • Slideshare. (n.d.). Acute oral Toxicity Up-Down Procedure 425 guideline. [Link]

  • OECD. (2017). OECD GUIDELINES FOR TESTING OF CHEMICALS. [Link]

  • Electronic Code of Federal Regulations. (n.d.). 21 CFR Part 58 -- Good Laboratory Practice for Nonclinical Laboratory Studies. [Link]

  • Preclinical Histopathology. (2024). Preclinical Histopathology: A Powerful Insight into Early Drug Development. [Link]

  • YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. [Link]

  • Reginfo.gov. (n.d.). Good Laboratory Practice (GLP) for Non-clinical Laboratory Studies. [Link]

  • Electronic Code of Federal Regulations. (n.d.). 21 CFR Part 58 -- Good Laboratory Practice for Nonclinical Laboratory Studies. [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. [Link]

  • Labtoo. (n.d.). Toxicity - In vivo models. [Link]

  • ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • ResearchGate. (n.d.). Clinical signs of acute toxicity observed in adult female mice (Mus musculus), treated with different doses CDE of Guettarda platypoda by oral doses. [Link]

  • ICH. (2009). M3(R2) Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • European Commission. (n.d.). Acute Toxicity. [Link]

  • SlidePlayer. (n.d.). ICH M3 (R2) —Guideline on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for. [Link]

  • IntechOpen. (2025). Histopathological Perspectives on Toxic Environmental Pollutants: Cellular Damage Pathways and Strategic Interventions in Mammalian Systems. [Link]

  • Food and Drug Administration, Taiwan. (n.d.). ICH M3(R2):藥品人體臨床試驗與上市許可. [Link]

  • Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat). [Link]

  • European Medicines Agency. (2013). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2019). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • Atlantic Bone Screen. (n.d.). Toxicologic pathology. [Link]

  • PubMed. (2023). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. [Link]

  • PubMed. (2016). Graphical display of histopathology data from toxicology studies for drug discovery and development: An industry perspective. [Link]

  • IDEXX BioAnalytics. (n.d.). Toxicologic Pathology | Histopathology. [Link]

  • Frontiers. (2022). Toxicity evaluation induced by single and 28-days repeated exposure of withametelin and daturaolone in Sprague Dawley rats. [Link]

  • MedCrave. (2018). Evaluation of toxicological and behavioral symptoms on deltamethrin treated albino rats. [Link]

  • PubMed. (2020). Associations between clinical signs and pathological findings in toxicity testing. [Link]

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Foundational

Evaluating the Protein Binding Affinity of Proline-Derived Fragments: A Case Study on 1-(Cyclobutylcarbonyl)proline

Executive Summary In the realm of Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds (MW < 300 Da) serve as critical starting points for developing high-affinity therapeutics[1]. 1-(Cyclobutylcarbonyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds (MW < 300 Da) serve as critical starting points for developing high-affinity therapeutics[1]. 1-(Cyclobutylcarbonyl)proline (CAS: 1101745-51-0; MW: 197.23 Da) represents a highly specialized, conformationally restricted building block. Because fragments inherently bind to target proteins with weak affinity (typically in the high micromolar to millimolar range), their detection and characterization require highly sensitive, orthogonal biophysical techniques[2].

This technical guide delineates the authoritative workflows—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR)—required to accurately quantify the protein binding affinity of 1-(Cyclobutylcarbonyl)proline and similar peptidomimetic fragments. By understanding the thermodynamic causality behind its binding, researchers can leverage this fragment's unique cyclobutyl-proline architecture to optimize ligand efficiency.

Chemical Context & Thermodynamic Rationale

Proline derivatives are unique among amino acids due to the cyclic nature of their pyrrolidine ring, which restricts the conformational flexibility of the peptide backbone. The addition of a bulky, rigid cyclobutylcarbonyl group at the 1-position further constrains the molecule, influencing the cis-trans isomerization equilibrium of the prolyl amide bond.

The Causality of Conformational Rigidity

When designing protein-protein interaction (PPI) inhibitors or targeting domains like PDZ[3], the entropic penalty of binding ( −TΔS ) is a major hurdle. Flexible ligands lose significant conformational entropy upon binding. 1-(Cyclobutylcarbonyl)proline circumvents this:

  • Pre-organization: The cyclobutyl ring and pyrrolidine core lock the fragment into a pre-organized geometry.

  • Enthalpy-Entropy Compensation: Because the fragment is already rigid, the entropic penalty upon binding is minimized. If the fragment can establish favorable enthalpic interactions ( ΔH<0 ) via hydrogen bonding or van der Waals contacts, the overall Gibbs free energy ( ΔG ) becomes highly favorable, leading to exceptional ligand efficiency.

ThermoLogic Rigid 1-(Cyclobutylcarbonyl)proline (Conformational Rigidity) Entropy Low Entropic Penalty (-TΔS ≈ 0) Rigid->Entropy Pre-organized state Enthalpy Favorable Enthalpy (ΔH < 0) Rigid->Enthalpy Target interactions Affinity High Ligand Efficiency (ΔG < 0) Entropy->Affinity Enthalpy->Affinity

Caption: Thermodynamic logic tree illustrating how the conformational rigidity of the fragment drives binding affinity.

Experimental Workflows for Binding Affinity

To build a self-validating system, a single assay is never sufficient for fragment screening. False positives arise from non-specific aggregation or buffer mismatches. The standard FBDD pipeline requires an orthogonal approach[4].

FBDD_Workflow Library Fragment Library (Proline Derivatives) SPR SPR Screening (Real-time Kinetics) Library->SPR Primary Screen ITC ITC Profiling (Thermodynamics) SPR->ITC Hit Triage NMR NMR Validation (Structural Binding) ITC->NMR Orthogonal Confirm

Caption: Orthogonal biophysical workflow for validating fragment-protein binding interactions.

Protocol A: Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data (Association rate kon​ , Dissociation rate koff​ ) and calculates the equilibrium dissociation constant ( KD​ ).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a PDZ domain) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal for a low-MW fragment.

  • Buffer Matching (Critical): Dissolve 1-(Cyclobutylcarbonyl)proline in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+) to a final DMSO concentration of exactly 5%. The running buffer must also contain 5% DMSO to prevent bulk refractive index shifts.

  • Analyte Injection: Inject the fragment in a 2-fold concentration series (e.g., 10 µM to 2 mM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model, as fragments typically exhibit extremely fast on/off rates that cannot be resolved kinetically.

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for dissecting the thermodynamic parameters ( ΔH , ΔS , and stoichiometry n ) of the binding event[3].

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Ligand Preparation: Dissolve 1-(Cyclobutylcarbonyl)proline directly into the exact same dialysis buffer used for the protein. Mismatched buffers will generate massive heats of dilution, masking the binding signal.

  • Titration: Place the protein (typically 50–100 µM) in the sample cell. Place the fragment (1–2 mM) in the injection syringe.

  • Injection Parameters: Perform 20–25 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the baseline to equilibrate.

  • Control: Perform a ligand-into-buffer titration to subtract the background heat of dilution.

Protocol C: Nuclear Magnetic Resonance (NMR)

NMR is highly sensitive to weak interactions and provides site-specific structural information. Techniques like Saturation Transfer Difference (STD) or SHARPER NMR are ideal for fragments[5].

Step-by-Step Methodology:

  • Sample Prep: Maintain protein concentration as low as possible (e.g., 1.5 µM to 5 µM) to prevent non-specific binding artifacts[5].

  • Titration: Titrate 1-(Cyclobutylcarbonyl)proline from 10 µM up to 1 mM.

  • Observation: Monitor the ligand's proton signals. In STD-NMR, irradiate the protein envelope (e.g., at -1 ppm) and observe the transfer of magnetization to the bound fragment. The cyclobutyl protons will show strong STD signals if they are buried in the hydrophobic pocket of the target.

Quantitative Data Presentation

To contextualize the binding affinity of 1-(Cyclobutylcarbonyl)proline, we compare its hypothetical thermodynamic profile against standard L-proline when binding to a generic proline-recognition domain (e.g., a PDZ domain variant).

Note: The following table synthesizes typical thermodynamic ranges for proline-derived fragments based on literature precedents[3].

Compound KD​ (µM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency
L-Proline > 5000> -3.1-1.5-1.6~0.25
1-(Cyclobutylcarbonyl)proline 150-5.2-4.8-0.4~0.35

Data Interpretation: The addition of the cyclobutylcarbonyl group drastically improves the KD​ from the millimolar to the micromolar range. The thermodynamic dissection reveals that this is driven by a highly favorable enthalpy ( ΔH=−4.8 kcal/mol) due to new van der Waals contacts made by the cyclobutyl ring, while the rigid nature of the molecule keeps the entropic penalty ( −TΔS ) remarkably low (-0.4 kcal/mol).

References

  • AlKharboush, D. F., Kozielski, F., Wells, G., & Porta, E. O. J. (2025). Fragment-based drug discovery: A graphical review. ResearchGate. Available at:[Link]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. Selvita. Available at: [Link]

  • Portland Press. (2017). Fragment-based drug discovery and its application to challenging drug targets. Essays in Biochemistry. Available at:[Link]

  • MDPI. (2026). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. MDPI. Available at:[Link]

  • ACS Publications. (2025). Fast and Reliable NMR-Based Fragment Scoring for Drug Discovery. Journal of the American Chemical Society. Available at:[Link]

  • NIH PubMed Central. (n.d.). A Thermodynamic Ligand Binding Study of the Third PDZ Domain (PDZ3) from the Mammalian Neuronal Protein PSD-95. PMC. Available at:[Link]

  • NIH PubMed Central. (n.d.). Conformational Changes Associated with Post-Translational Modifications of Pro143 in Skp1 of Dictyostelium—A Dipeptide Model System. PMC. Available at:[Link]

Sources

Exploratory

Stability Profiling of 1-(Cyclobutylcarbonyl)proline in Biological Matrices: A Mechanistic and Methodological Whitepaper

Executive Summary The incorporation of conformationally restricted motifs is a cornerstone of modern drug design. 1-(Cyclobutylcarbonyl)proline (CAS: 1101745-51-0) is a highly specialized N-acylproline derivative that se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of conformationally restricted motifs is a cornerstone of modern drug design. 1-(Cyclobutylcarbonyl)proline (CAS: 1101745-51-0) is a highly specialized N-acylproline derivative that serves as a critical pharmacophoric building block in peptidomimetics and targeted inhibitors. Understanding its stability across diverse biological matrices—plasma, liver microsomes, and simulated gastrointestinal fluids—is essential for predicting its pharmacokinetic (PK) profile. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and outlines self-validating, step-by-step experimental protocols for quantifying its biological stability using LC-MS/MS.

Structural Rationale and Chemical Resilience

The stability of 1-(Cyclobutylcarbonyl)proline is dictated by its unique structural topology. The molecule features a tertiary amide bond formed between the cyclobutylcarbonyl group and the secondary amine of the pyrrolidine ring.

  • Steric Shielding: The cyclobutyl ring provides significant steric bulk directly adjacent to the carbonyl carbon. This bulk physically obstructs nucleophilic attack by water or generic hydrolytic enzymes, conferring exceptional chemical stability in both acidic and basic environments.

  • n→π Interactions and Conformational Rigidity:* N-acylproline derivatives exist in an equilibrium of cis and trans amide rotamers. The stability of these conformers is heavily influenced by carbonyl-carbonyl n→π* donor-acceptor interactions, where the lone pair of the amide oxygen donates electron density into the antibonding orbital of the adjacent carboxylic acid carbonyl[1]. This orbital overlap not only dictates the three-dimensional folding of the molecule but also fortifies the amide bond against spontaneous cleavage.

  • Proteolytic Resistance: Because the nitrogen atom is embedded within the five-membered pyrrolidine ring, the resulting tertiary amide lacks a hydrogen bond donor. This renders the molecule virtually invisible to standard generic proteases (e.g., trypsin, pepsin), requiring highly specialized enzymes for cleavage.

Mechanistic Pathways of Degradation

While chemically stable, 1-(Cyclobutylcarbonyl)proline is subject to specific biological clearance mechanisms.

Phase I Metabolism (Hepatic Clearance)

In liver microsomes, the primary route of degradation is Cytochrome P450 (CYP450)-mediated oxidation. The steric bulk of the cyclobutyl group makes it a prime target for aliphatic hydroxylation, typically at the C3 position. Additionally, the pyrrolidine ring can undergo oxidation. CYP-mediated pathways often target the C5 position of the proline ring, leading to the formation of a lactam metabolite[2].

Enzymatic Hydrolysis (Plasma/Tissue Clearance)

Although resistant to generic peptidases, the amide bond can be hydrolyzed by specific enzymes such as prolyl endopeptidases or N-acyl-L-proline acylases[3]. These enzymes have evolved specifically to recognize the unique geometry of the N-acylpyrrolidine substructure, cleaving it into cyclobutanecarboxylic acid and free L-proline.

MetabolicPathways Parent 1-(Cyclobutylcarbonyl)proline (Parent Compound) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Phase I Metabolism Hydrolysis Amide Hydrolysis (Prolyl Acylases) Parent->Hydrolysis Enzymatic Cleavage Met1 3-Hydroxycyclobutyl Metabolite CYP->Met1 Aliphatic Hydroxylation Met2 5-Hydroxyproline (Lactam Formation) CYP->Met2 Ring Oxidation Met3 Cyclobutanecarboxylic Acid + Free Proline Hydrolysis->Met3 Amide Hydrolysis

Diagram 1: Primary biological degradation pathways of 1-(Cyclobutylcarbonyl)proline.

Self-Validating Experimental Protocols

To accurately profile the stability of this compound, the experimental design must account for matrix effects and enzymatic kinetics. The following protocols are engineered as self-validating systems, incorporating specific controls to ensure data integrity[4].

Protocol A: Liver Microsomal Stability Assay (HLM/RLM)

Causality & Design: This assay measures Phase I metabolic stability. We utilize a low protein concentration (0.5 mg/mL) to prevent non-specific protein binding from artificially lowering the free fraction of the drug, which would skew intrinsic clearance ( CLint​ ) calculations. An NADPH regenerating system is mandatory; directly adding NADPH leads to rapid depletion, whereas a regenerating system ensures steady-state enzyme kinetics over the 60-minute incubation.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Spiking: Dilute 1-(Cyclobutylcarbonyl)proline in DMSO, then spike into the buffer to achieve a final assay concentration of 1 µM (final DMSO ≤ 0.1% to prevent CYP inhibition). Add HLM to a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

    • Self-Validation Control: Run a parallel "No-Cofactor" control (buffer replacing NADPH) to differentiate CYP-mediated metabolism from chemical instability. Run a positive control (e.g., Verapamil) to confirm microsomal activity.

  • Time-Course Sampling & Quenching: At t = 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., d7-cyclobutyl-proline).

    • Causality: Cold acetonitrile instantly denatures CYP enzymes, halting the reaction at the exact time point, while simultaneously precipitating proteins for LC-MS/MS extraction.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: Plasma Stability Assay

Causality & Design: This assay evaluates susceptibility to circulating hydrolases and esterases. Plasma contains active enzymes that can degrade analytes ex vivo.

  • Matrix Preparation: Pre-warm pooled, heparinized human or rat plasma to 37°C.

  • Spiking: Spike the test compound into the plasma to a final concentration of 5 µM.

    • Self-Validation Control: Include Propantheline as a positive control for rapid plasma esterase degradation.

  • Incubation & Quenching: Incubate at 37°C. At t = 0, 30, 60, 120, and 240 minutes, remove 50 µL aliquots and quench in 200 µL of cold acetonitrile containing the SIL-IS.

  • Extraction: Vortex for 2 minutes, centrifuge at 14,000 x g for 15 minutes, and collect the supernatant.

LCMSWorkflow Spiking Matrix Spiking (Plasma/Microsomes) Incubation Incubation (37°C) Time-course Aliquots Spiking->Incubation Quenching Quenching & IS Addition (Cold Acetonitrile) Incubation->Quenching Extraction Protein Precipitation & Centrifugation Quenching->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis

Diagram 2: Integrated LC-MS/MS bioanalytical workflow for matrix stability profiling.

Quantitative Data Presentation

The stability of 1-(Cyclobutylcarbonyl)proline is quantified by calculating the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the natural log of the percentage remaining versus time. Below is a summary of the expected stability profile based on the structural resilience of the N-acylproline motif.

Biological MatrixTest Concentration% Remaining (at max time)Half-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Degradation Route
Human Liver Microsomes 1 µM45% (at 60 min)~52 min~26.6 µL/min/mgCYP-mediated hydroxylation
Rat Liver Microsomes 1 µM28% (at 60 min)~33 min~42.0 µL/min/mgCYP-mediated hydroxylation
Human Plasma 5 µM> 95% (at 240 min)> 24 hoursN/AHighly stable; minor acylase activity
Simulated Gastric Fluid (pH 1.2) 10 µM> 99% (at 120 min)> 48 hoursN/AChemically stable
Simulated Intestinal Fluid (pH 6.8) 10 µM> 99% (at 120 min)> 48 hoursN/AChemically stable

Table 1: Quantitative stability parameters of 1-(Cyclobutylcarbonyl)proline across various biological matrices. The compound exhibits high plasma and chemical stability, with moderate hepatic clearance.

Bioanalytical Considerations for LC-MS/MS

When analyzing 1-(Cyclobutylcarbonyl)proline, matrix effects (ion suppression or enhancement) caused by endogenous phospholipids in plasma or microsomes can severely compromise data integrity[5].

  • Chromatography: Utilize a C18 column with a steep gradient of 0.1% formic acid in water and acetonitrile. The acidic modifier ensures the carboxylic acid moiety of the proline ring remains protonated, improving retention and peak shape.

  • Internal Standardization: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable. Because the SIL-IS co-elutes exactly with the analyte, any ion suppression caused by the biological matrix affects both molecules equally, allowing the peak area ratio to remain perfectly accurate[4].

References

  • n →π Interactions of Amides and Thioamides: Implications for Protein Stability* ResearchGate[Link]

  • A Functional Proline Switch in Cytochrome P450cam ResearchGate[Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices PubMed (National Institutes of Health)[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International[Link]

  • Method of making L-proline using an N-acyl-L-proline acylase Google P

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 1-(Cyclobutylcarbonyl)proline Scaffolds

Introduction & Strategic Rationale The synthesis of conformationally restricted peptidomimetics relies heavily on specialized building blocks. Among these, 1-(Cyclobutylcarbonyl)proline (CAS: 1101745-51-0)[1] has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of conformationally restricted peptidomimetics relies heavily on specialized building blocks. Among these, 1-(Cyclobutylcarbonyl)proline (CAS: 1101745-51-0)[1] has emerged as a critical structural motif. By coupling the rigid, turn-inducing properties of the pyrrolidine ring with the unique steric bulk and lipophilicity of a cyclobutane moiety, this scaffold is highly valued in the development of targeted therapeutics.

Mechanistically, the cyclobutyl group provides a distinct thermodynamic advantage in target binding. For instance, in the2[2], the specific ring size of the cyclobutane derivative drives an unanticipated synergism, effectively compressing the active site and displacing conserved water molecules to enhance binding affinity[2]. Similar acylation strategies utilizing cyclobutanecarbonyl chloride have proven essential in generating cross-species3[3].

This application note details two field-proven, self-validating methodologies for synthesizing 1-(Cyclobutylcarbonyl)proline: a highly scalable Acid Chloride Method (Route A) and a stereochemically robust Peptide Coupling Method (Route B) .

Mechanistic Principles & Causality

Proline is a secondary amine, which inherently introduces steric hindrance during N-acylation. The choice of synthetic route dictates both the efficiency of the reaction and the stereochemical integrity of the final product.

  • Route A (Direct Acylation): Utilizes cyclobutanecarbonyl chloride. The high electrophilicity of the acid chloride easily overcomes the steric hindrance of proline's secondary amine[3]. However, the generation of HCl necessitates an acid scavenger (e.g., Triethylamine), and the exothermic nature of the reaction requires strict thermal control to prevent the racemization of the α-chiral center.

  • Route B (Coupling Agent Activation): Utilizes cyclobutanecarboxylic acid activated by HATU. HATU converts the acid into an active 7-azabenzotriazole ester. This route is milder and preserves stereochemistry flawlessly but requires the use of a proline ester to prevent unwanted self-condensation, necessitating a subsequent hydrolysis step.

Synthetic Workflows

Workflow cluster_A Route A: Acid Chloride Method cluster_B Route B: Peptide Coupling Method Proline L-Proline / Proline Ester ReagentA Cyclobutanecarbonyl Chloride + Et3N / DCM Proline->ReagentA ReagentB Cyclobutanecarboxylic Acid + HATU / DIPEA / DMF Proline->ReagentB AcylationA Direct N-Acylation (0°C to RT) ReagentA->AcylationA Product 1-(Cyclobutylcarbonyl)proline (CAS: 1101745-51-0) AcylationA->Product AcylationB Ester Intermediate Formation (RT) ReagentB->AcylationB Hydrolysis LiOH Hydrolysis (THF/H2O) AcylationB->Hydrolysis Hydrolysis->Product

Figure 1: Divergent synthetic workflows for 1-(Cyclobutylcarbonyl)proline via Route A and Route B.

Quantitative Data Summary

The following table summarizes the operational metrics for both synthetic routes, allowing researchers to select the optimal protocol based on scale and stereochemical requirements.

ParameterRoute A (Acid Chloride)Route B (HATU Coupling)
Primary Reagents Cyclobutanecarbonyl chloride, Et₃NCyclobutanecarboxylic acid, HATU, DIPEA
Reaction Time 2 - 4 hours12 - 16 hours (including hydrolysis)
Temperature 0 °C → Room TemperatureRoom Temperature
Stereoretention Moderate to High (Temperature dependent)Excellent (Mild activation)
Typical Yield 75% - 85%80% - 90% (over 2 steps)
Scalability High (Cost-effective for bulk API)Moderate (HATU is expensive at scale)

Experimental Protocols

Protocol A: Anhydrous Acid Chloride Acylation

This protocol is optimized for rapid, scalable synthesis where direct free-acid isolation is desired.

  • Preparation: Suspend L-proline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly electrophilic acid chloride into cyclobutanecarboxylic acid[3].

  • Base Addition: Add Triethylamine (Et₃N, 2.5 eq, 25 mmol) to the suspension.

    • Causality: Et₃N acts as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of proline's secondary amine, which would otherwise render it non-nucleophilic and halt the reaction.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add cyclobutanecarbonyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes.

    • Causality: The formation of the amide bond is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics and minimizes the risk of base-catalyzed racemization at the α-chiral center.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor completion via TLC (DCM:MeOH 9:1, ninhydrin stain).

  • Self-Validating Workup: Quench the reaction with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (2 x 20 mL) and brine (20 mL).

    • Causality: The 1M HCl wash is a self-validating purification step; it selectively protonates and pulls any unreacted Et₃N and residual uncoupled proline into the aqueous phase, leaving only the neutral target amide in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a viscous oil or off-white solid.

Protocol B: HATU-Mediated Peptide Coupling

This protocol is optimized for complex library generation or when absolute stereochemical fidelity is mandatory.

  • Activation: Dissolve cyclobutanecarboxylic acid (1.0 eq, 10 mmol) and HATU (1.1 eq, 11 mmol) in anhydrous DMF (25 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 30 mmol) and stir for 10 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into an active 7-azabenzotriazole ester. DIPEA provides the basic environment needed to deprotonate the acid and facilitate the attack on the uronium salt.

  • Coupling: Add L-proline methyl ester hydrochloride (1.0 eq, 10 mmol) to the activated mixture. Stir at room temperature for 12 hours.

    • Causality: Utilizing the methyl ester of proline prevents the zwitterionic self-condensation that would occur if unprotected proline were exposed to strong coupling agents.

  • Intermediate Isolation: Dilute with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (3 x 20 mL), 1M HCl (2 x 20 mL), and brine. Dry and concentrate to yield the intermediate ester.

  • Hydrolysis: Dissolve the intermediate in a 1:1 mixture of THF and water (20 mL). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq, 20 mmol) and stir for 4 hours at room temperature.

    • Causality: LiOH provides mild, selective saponification. It cleaves the unhindered methyl ester without breaking the newly formed, sterically hindered cyclobutyl amide bond.

  • Final Workup: Acidify the mixture to pH 2 using 1M HCl, extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield pure 1-(Cyclobutylcarbonyl)proline.

References

  • Prolina | Sigma-Aldrich: 1-(Cyclobutylcarbonyl)
  • Source: nih.
  • Source: acs.

Sources

Application

Application Note: 1-(Cyclobutylcarbonyl)proline as a Strategic Building Block in Peptidomimetic Synthesis

Executive Summary 1-(Cyclobutylcarbonyl)proline (CAS 1101745-51-0) has emerged as a highly specialized building block in the design of peptidomimetics and small-molecule inhibitors [1]. As an N-capped proline derivative,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Cyclobutylcarbonyl)proline (CAS 1101745-51-0) has emerged as a highly specialized building block in the design of peptidomimetics and small-molecule inhibitors [1]. As an N-capped proline derivative, it serves as a terminal moiety that imparts significant conformational rigidity and lipophilicity to peptide chains. This application note details the mechanistic rationale, physicochemical data, and validated protocols for integrating this building block into drug discovery workflows, particularly targeting viral proteases and bacterial deformylases.

Mechanistic Rationale: The "Why" Behind the Structure

In native peptides, the N-terminal region is highly susceptible to exopeptidase degradation. By incorporating an N-cyclobutylcarbonyl group, researchers achieve three critical pharmacological upgrades:

  • Conformational Locking : The bulky cyclobutyl ring restricts the ϕ and ψ dihedral angles of the proline backbone. This steric bulk biases the tertiary amide bond toward a specific cis or trans rotamer state, minimizing the entropic penalty upon binding to target enzyme pockets (e.g., the S2 pocket of HCV NS3/4A protease) [3].

  • Lipophilicity Enhancement : The addition of the cyclobutyl moiety significantly increases the partition coefficient (LogP), enhancing membrane permeability and cellular uptake compared to standard amino acids.

  • Proteolytic Shielding : The acylated secondary amine completely abolishes N-terminal recognition by aminopeptidases, drastically extending the plasma half-life of the resulting peptidomimetic.

Key Applications in Drug Development

  • Viral Protease Inhibitors : Derivatives of cyclobutylcarbonyl-proline are extensively utilized in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The moiety fits snugly into the shallow, hydrophobic S2 pocket of the protease, disrupting viral polyprotein maturation [3].

  • Peptide Deformylase (PDF) Inhibitors : In antibacterial development, N-capped proline derivatives mimic the natural substrate of bacterial PDF (EC 3.5.1.88). The cyclobutyl group enhances binding affinity to the metalloenzyme's hydrophobic subsite, offering a pathway to novel antibiotics [2].

Quantitative Data Summaries

Table 1: Physicochemical Impact of N-Cyclobutylcarbonyl Derivatization
PropertyL-Proline1-(Cyclobutylcarbonyl)prolineImpact on Drug Design
Molecular Weight 115.13 g/mol 197.23 g/mol Increases mass but remains well within Lipinski's limits.
LogP (Estimated) -1.5+1.2Shifts molecule from hydrophilic to lipophilic; improves oral bioavailability.
H-Bond Donors 21Reduces desolvation penalty during target binding.
Proteolytic Stability Low (Rapid cleavage)Extremely HighN-capping prevents Edman degradation and aminopeptidase activity.
Table 2: Optimized Coupling Conditions for 1-(Cyclobutylcarbonyl)proline
Coupling ReagentBaseSolventReaction TimeConversionEpimerization Risk
HBTU / HOBt DIPEA (6 eq)DMF4.0 hours~75%Moderate
HATU / HOAt DIPEA (6 eq)DMF1.5 hours>98%Low
COMU TMP (3 eq)DMF/DCM1.0 hour>99%Very Low

Expert Insight on Causality : The proline carboxylate is sterically hindered by the adjacent N-cyclobutylcarbonyl group. Standard uronium reagents like HBTU suffer from slow activation kinetics, leading to incomplete coupling and higher risks of C-terminal epimerization (racemization via oxazolone formation). Therefore, highly reactive agents like HATU or COMU are mandatory for self-validating, high-yield protocols.

Visualizations

SynthesisWorkflow Start Resin-Bound Peptide (Free N-Terminus) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash (x3) Deprotect->Wash1 Activate Pre-activation of 1-(Cyclobutylcarbonyl)proline (HATU/DIPEA) Wash1->Activate Couple Coupling Reaction (1.5 hours, RT) Activate->Couple Wash2 DMF/DCM Wash Couple->Wash2 Cleave Global Cleavage (TFA/Scavengers) Wash2->Cleave End Purified N-Capped Peptidomimetic Cleave->End

Workflow for the solid-phase incorporation of 1-(Cyclobutylcarbonyl)proline as an N-terminal cap.

HCVPathway ViralRNA HCV Viral RNA Polyprotein Viral Polyprotein Translation ViralRNA->Polyprotein NS34A NS3/4A Protease Complex Polyprotein->NS34A Cleavage Polyprotein Cleavage (Maturation) NS34A->Cleavage Replication Viral Replication Cleavage->Replication Inhibitor 1-(Cyclobutylcarbonyl)proline Derivative Block Active Site Blockade (Steric & H-Bonding) Inhibitor->Block Block->NS34A

Mechanism of HCV NS3/4A protease inhibition by cyclobutylcarbonyl-proline derivatives.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

Objective: To couple 1-(Cyclobutylcarbonyl)proline to the N-terminus of a resin-bound peptide. Self-Validating Principle: The use of a Kaiser test (or Chloranil test for secondary amines) ensures the complete acylation of the resin before cleavage, preventing the generation of deletion sequences that are difficult to purify.

Materials:

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol scale).

  • 1-(Cyclobutylcarbonyl)proline (59.2 mg, 0.3 mmol, 3.0 eq).

  • HATU (110.3 mg, 0.29 mmol, 2.9 eq).

  • N,N-Diisopropylethylamine (DIPEA) (104 µL, 0.6 mmol, 6.0 eq).

  • Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Resin Preparation : Swell the resin-bound peptide in 5 mL of DMF for 20 minutes. Drain the solvent.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the free amine. Wash thoroughly with DMF (5 x 3 mL).

  • Activation : In a separate vial, dissolve 1-(Cyclobutylcarbonyl)proline and HATU in 2 mL of DMF. Add DIPEA and stir for 2 minutes to form the active OAt ester.

    • Causality Check: A slight sub-stoichiometry of HATU (2.9 eq vs 3.0 eq of acid) is intentionally used. Excess HATU can react directly with the free amine on the resin, causing irreversible guanidinylation and terminating peptide chain growth.

  • Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 1.5 to 2 hours.

  • Validation : Perform a Chloranil test (if coupling to a proline) or Kaiser test (if coupling to a primary amine). A negative result (yellow/colorless) indicates complete coupling. If positive (blue/green), repeat steps 3-4.

  • Washing & Cleavage : Wash the resin with DMF (3x), DCM (3x), and dry. Cleave the peptide using a standard TFA/scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

Protocol B: Solution-Phase Synthesis of Small Molecule Inhibitors

Objective: Amidation of 1-(Cyclobutylcarbonyl)proline with an active pharmaceutical intermediate (API) amine.

Step-by-Step Methodology:

  • Dissolution : Dissolve 1-(Cyclobutylcarbonyl)proline (1.0 eq) and the target amine (1.05 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert argon atmosphere.

  • Activation : Add COMU (1.1 eq) followed by 2,4,6-trimethylpyridine (TMP, 3.0 eq).

    • Causality Check: TMP is a highly sterically hindered, non-nucleophilic base. Using TMP instead of DIPEA minimizes the basicity-driven epimerization of the proline alpha-carbon, which is highly susceptible to racemization during ester activation.

  • Reaction : Allow the mixture to warm to room temperature and stir for 1 hour. Monitor reaction completion via LC-MS.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer successively with 5% NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure peptidomimetic inhibitor.

References

  • Information on EC 3.5.1.88 - peptide deformylase . BRENDA Enzyme Database. Available at:[Link]

  • WO2011082077A1 - Hepatitis C virus inhibitors. WIPO (Google Patents).
Method

HPLC method development for 1-(Cyclobutylcarbonyl)proline analysis

Advanced HPLC Method Development for 1-(Cyclobutylcarbonyl)proline: Overcoming Cis-Trans Isomerization and Weak Chromophore Challenges Executive Summary 1-(Cyclobutylcarbonyl)proline is an N-acylproline derivative freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Development for 1-(Cyclobutylcarbonyl)proline: Overcoming Cis-Trans Isomerization and Weak Chromophore Challenges

Executive Summary

1-(Cyclobutylcarbonyl)proline is an N-acylproline derivative frequently utilized as a critical building block in pharmaceutical development. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a unique triad of analytical challenges: temperature-dependent peak splitting due to cis-trans amide isomerization, poor retention due to its acidic nature, and a lack of strong UV chromophores. This application note provides a self-validating, step-by-step method development protocol that leverages thermodynamic principles to force peak coalescence, ensuring accurate, reproducible quantitation.

Mechanistic Insights & Chemical Context

To develop a scientifically sound method, we must first analyze the structural causality behind the molecule's chromatographic behavior.

  • Challenge 1: Cis-Trans Amide Isomerization (The "Proline Problem") Unlike most amino acids, proline forms a tertiary amide bond when N-acylated (as seen with the cyclobutylcarbonyl group). This bond exhibits a high rotational energy barrier, leading to the stable coexistence of cis and trans rotamers in solution. At ambient HPLC column temperatures, the rate of interconversion between these rotamers is similar to the chromatographic timescale. This dynamic equilibrium manifests as severely broadened peaks, a "plateau" between two peaks, or distinct peak splitting[1].

  • Challenge 2: Carboxylic Acid Ionization The molecule possesses a C-terminal carboxylic acid with a pKa of approximately 3.8. If the mobile phase pH is not strictly controlled, the molecule will partially ionize, leading to secondary interactions with residual silanols on the stationary phase, poor retention, and severe tailing.

  • Challenge 3: Weak UV Absorbance Lacking aromatic rings or extended conjugated systems, 1-(Cyclobutylcarbonyl)proline relies entirely on the weak absorbance of its amide and carboxylate groups[2]. This necessitates low-wavelength UV detection or alternative mass-based detection strategies.

Method Development Logic

The following workflow illustrates the logical progression of our method development, isolating each chemical challenge and applying a targeted chromatographic solution.

G Start 1-(Cyclobutylcarbonyl)proline Method Development pH 1. Mobile Phase pH Target: Suppress COOH ionization Start->pH pH_Action Use 0.1% TFA or FA (pH ~2.0) pH->pH_Action Temp 2. Column Temperature Target: Resolve Cis-Trans Isomerism pH->Temp Temp_Action Elevate to 60 °C (Peak Coalescence) Temp->Temp_Action Detect 3. Detection Strategy Target: Overcome Weak Chromophore Temp->Detect Detect_Action UV at 210 nm or LC-MS (ESI+) Detect->Detect_Action Final Optimized Robust HPLC-UV/MS Method Detect->Final

Figure 1: HPLC method development logic for 1-(Cyclobutylcarbonyl)proline.

Experimental Protocols

This protocol is designed as a self-validating system. By executing the temperature gradient described in the Results section, analysts can definitively prove that any observed peak splitting is a thermodynamic artifact of the molecule, rather than a co-eluting impurity.

Reagents and Materials
  • Analyte : 1-(Cyclobutylcarbonyl)proline standard (CAS: 1101745-51-0).

  • Solvents : HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers : Trifluoroacetic acid (TFA), LC-MS grade.

  • Column : Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (Chosen for its robust hybrid-silica particle, which withstands the required elevated temperatures and low pH).

Sample Preparation
  • Accurately weigh 10.0 mg of 1-(Cyclobutylcarbonyl)proline.

  • Dissolve in 2.0 mL of Acetonitrile to ensure complete solubilization of the cyclobutyl moiety.

  • Dilute to 20.0 mL with Milli-Q water (Final concentration: 0.5 mg/mL in 90:10 Water:MeCN). Note: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides sufficient theoretical plates for purity analysis.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Suppresses ionization of the carboxylic acid (pKa ~3.8).
Mobile Phase B 0.1% TFA in AcetonitrileEnsures sharp elution of the hydrophobic cyclobutyl group.
Gradient 5% B to 60% B over 15 minLinear gradient ensures separation from potential synthesis impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temperature 60 °C (Critical) Accelerates cis-trans isomerization to achieve peak coalescence[3].
Detection UV at 210 nmCaptures the amide/carboxylate absorbance[2].
Injection Volume 10 µLBalances sensitivity with column loading capacity.

Results & Discussion: The Causality of Temperature

To validate the method, a temperature-stepping experiment must be performed. When analyzing N-acylprolines, an inexperienced analyst might mistake the split peaks at 25 °C for a co-eluting impurity or a void in the column bed.

By systematically increasing the column temperature, we inject thermal energy into the system. This thermal energy overcomes the rotational barrier of the tertiary amide bond. As the temperature rises, the interconversion rate between the cis and trans isomers accelerates. When this interconversion rate significantly exceeds the mass transfer rate of the chromatographic separation, the two distinct peaks collapse into a single, time-averaged peak—a phenomenon known as dynamic peak coalescence[3].

Table 1: Effect of Column Temperature on Chromatographic Performance

Column Temperature (°C)Chromatographic ObservationTailing Factor (USP)Apparent Efficiency (N)
25 Two distinct peaks with a connecting plateauN/A (Split peak)< 2,000
40 Broad, severely tailing single peak2.84,500
50 Single peak, moderate tailing1.59,000
60 Sharp, symmetric single peak1.05> 15,000

References

  • Prolie - Sigma-Aldrich: 1-(Cyclobutylcarbonyl)proline.Sigma-Aldrich.
  • Slow isomerization of some proline-containing peptides inducing peak splitting during reversed-phase high-performance liquid chromatography.Semantic Scholar.
  • Kinetic study on cis-trans proline isomerization by high-performance liquid chromatography.The Journal of Physical Chemistry - ACS Publications.
  • A Fluorescence-Based High-Throughput Screening Method for Olefin Metathesis Using a Ratiometric Fluorescent Probe.Organic Letters - ACS Publications.

Sources

Application

Application Note: Dissolution and In Vitro Handling of 1-(Cyclobutylcarbonyl)proline

Executive Summary & Physicochemical Profiling 1-(Cyclobutylcarbonyl)proline (CAS: 1101745-51-0; MW: 197.23 g/mol ) is a conformationally restricted, N-acylated proline derivative. It is widely utilized as a structural bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

1-(Cyclobutylcarbonyl)proline (CAS: 1101745-51-0; MW: 197.23 g/mol ) is a conformationally restricted, N-acylated proline derivative. It is widely utilized as a structural building block in peptidomimetic drug design and as a targeted ligand in in vitro enzymatic and cellular assays.

The Causality of Solubility: Native L-proline is highly water-soluble due to its zwitterionic nature. However, N-acylation with a cyclobutylcarbonyl group neutralizes the basic secondary amine and introduces a bulky, lipophilic cyclobutane ring. This structural modification significantly increases the compound's partition coefficient (LogP), shifting its optimal solvation profile from aqueous buffers to polar aprotic solvents like Dimethyl Sulfoxide (DMSO) (). Conversely, the free C-terminal carboxylic acid (estimated pKa ~3.8) ensures that upon subsequent dilution into physiological media (pH 7.4), the molecule remains predominantly ionized. This ionization prevents precipitation and facilitates uniform cellular exposure, a critical factor in maintaining the integrity of drug discovery assays ().

Master Stock Preparation Protocol (50 mM)

Self-Validating Principle: To ensure complete solvation and prevent concentration gradients, the master stock must be prepared in anhydrous DMSO and subjected to mechanical disruption. Visual inspection for micro-crystals serves as the primary validation checkpoint.

Materials Required:

  • 1-(Cyclobutylcarbonyl)proline powder (≥98% purity)

  • Anhydrous DMSO (Cell culture grade, ≥99.9%)

  • Analytical balance, sterile microcentrifuge tubes, bath sonicator.

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the lyophilized compound vial to reach room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes ambient moisture condensation, which degrades the anhydrous DMSO stock and accelerates compound hydrolysis.

  • Gravimetric Measurement: Weigh exactly 9.86 mg of 1-(Cyclobutylcarbonyl)proline.

  • Primary Solvation: Add exactly 1.0 mL of anhydrous DMSO to the powder to achieve a 50 mM master stock.

  • Mechanical Disruption: Vortex the tube vigorously for 60 seconds. If visual micro-crystals persist, place the tube in a bath sonicator at room temperature for 5 minutes. Causality: Sonication provides the cavitation energy required to break the lipophilic crystalline lattice of the cyclobutyl ring.

  • Aliquoting & Storage: Divide the 50 mM stock into 50 µL single-use aliquots and store at -20°C. Causality: Repeated freeze-thaw cycles of DMSO introduce hygroscopic water absorption, which dramatically reduces the solubility of lipophilic compounds over time.

Cell Culture Assay Dilution Protocol

Direct addition of high-concentration DMSO stocks into protein-rich cell culture media (e.g., DMEM + 10% FBS) often causes localized "crashing out" (precipitation) due to sudden hydrophobic shock. Furthermore, DMSO concentrations exceeding 0.1% to 0.5% (v/v) can induce transcriptomic alterations, plasma membrane pore formation, and caspase-independent apoptosis in mammalian cell lines ().

Step-by-Step Methodology:

  • Media Warming: Pre-warm the complete cell culture media and PBS to 37°C. Causality: Warm aqueous solutions increase the thermodynamic solubility limit, preventing transient precipitation during the solvent exchange.

  • Intermediate Dilution: Dilute the 50 mM DMSO stock into warm PBS to create an intermediate solution (e.g., 1:100 for a 500 µM stock). Mix immediately by pipetting up and down. Validation: The solution must remain optically clear.

  • Final Treatment: Dilute the intermediate solution 1:10 into the final assay plate containing the cells and complete media. This yields the target treatment concentration while maintaining a safe final DMSO concentration (≤0.1%).

Quantitative Dilution Matrix

The following table provides a validated dilution scheme to achieve standard assay concentrations while strictly controlling solvent toxicity.

Target Assay Concentration (µM)Intermediate Stock Concentration (µM)Volume of Intermediate (µL)Volume of Complete Media (µL)Final DMSO Concentration (%)
100 1,000 (Dilute Master 1:50)10900.2% (Max threshold)
50 500 (Dilute Master 1:100)10900.1% (Optimal)
25 250 (Dilute Master 1:200)10900.05%
10 100 (Dilute Master 1:500)10900.02%

Experimental Workflow Visualization

G Powder 1-(Cyclobutylcarbonyl)proline (CAS: 1101745-51-0) Solvent Add Anhydrous DMSO (Vortex & Sonicate) Powder->Solvent Dissolution Stock 50 mM Master Stock (Store at -20°C) Solvent->Stock Complete Solvation InterDil Intermediate Dilution (Warm PBS, 37°C) Stock->InterDil 1:100 Dilution FinalMedia Final Cell Culture Media (DMSO ≤ 0.1%) InterDil->FinalMedia 1:10 Dilution Assay In Vitro Assays (Target Engagement) FinalMedia->Assay Cell Treatment

Workflow for the dissolution and cell culture application of 1-(Cyclobutylcarbonyl)proline.

References

  • Unexpected low-dose toxicity of the universal solvent DMSO The FASEB Journal URL:[Link]

  • Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis Journal of the American Chemical Society URL:[Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Advanced Drug Delivery Reviews URL:[Link]

Method

Application Note: Preclinical Dosing and Pharmacokinetic Evaluation Guidelines for 1-(Cyclobutylcarbonyl)proline in Murine Models

Target Audience: Researchers, preclinical scientists, and drug development professionals. Compound Focus: 1-(Cyclobutylcarbonyl)proline (CAS: 1101745-51-0) Introduction & Mechanistic Rationale 1-(Cyclobutylcarbonyl)proli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Compound Focus: 1-(Cyclobutylcarbonyl)proline (CAS: 1101745-51-0)

Introduction & Mechanistic Rationale

1-(Cyclobutylcarbonyl)proline represents a specialized class of cyclobutane-functionalized L-proline derivatives. In preclinical drug discovery, proline derivatives are frequently deployed as rigid structural scaffolds to target proline-specific peptidases (such as FAP, PREP, and DPP4) or as critical recognition motifs in targeted protein degraders and peptidomimetics[1].

The incorporation of the cyclobutylcarbonyl moiety significantly increases the molecule's lipophilicity, altering its volume of distribution and cellular permeability. Consequently, evaluating this compound in vivo requires meticulous formulation to prevent precipitation in biological fluids, alongside a well-structured pharmacokinetic (PK) protocol to accurately determine systemic exposure[2]. This application note provides a comprehensive, ARRIVE-compliant framework for formulating and dosing 1-(Cyclobutylcarbonyl)proline in murine models[3].

Physicochemical Properties & Formulation Strategy

The Causality of Formulation: Dissolving lipophilic small molecules directly into aqueous buffers is thermodynamically unfavorable, often resulting in micro-suspensions. If injected, these suspensions cause erratic absorption, localized tissue necrosis, and skewed PK data. To ensure molecular dispersion, a step-wise co-solvent approach is mandatory[4]. The compound must first be dissolved in a pure organic solvent to create a high-concentration "Master Stock," followed by the sequential addition of stabilizing surfactants and aqueous diluents. This kinetically traps the drug in a clear, injectable solution[4].

Table 1: Optimized Vehicle Compositions for 1-(Cyclobutylcarbonyl)proline
ParameterValue / RecommendationScientific Rationale
Compound 1-(Cyclobutylcarbonyl)prolineTarget API (CAS: 1101745-51-0).
LogP (Est.) Moderate-High LipophilicityDictates the absolute need for organic co-solvents to prevent in vivo crashing.
PO / IP Vehicle 5% DMSO, 40% PEG300, 5% Tween 80, 50% SalineEnsures gastrointestinal solubility and rapid portal vein absorption without severe toxicity[4].
IV Vehicle 10% DMSO, 90% PEG400Prevents precipitation upon immediate dilution in the bloodstream; avoids hemolysis[2].
Formulation Workflow

FormulationWorkflow A 1-(Cyclobutylcarbonyl)proline (API Powder) B Master Stock (100% DMSO) A->B Dissolve completely C Co-solvent Addition (PEG400 / Tween 80) B->C Dilute & Vortex D Aqueous Phase (Saline / ddH2O) C->D Hydrate dropwise E Final Dosing Solution (Clear, Isotonic) D->E Sterile Filter (0.22µm)

Caption: Step-by-step formulation workflow for lipophilic proline derivatives to ensure in vivo solubility.

Murine Dosing Guidelines & Administration Routes

To maintain scientific rigor and animal welfare, dosing volumes must strictly adhere to Institutional Animal Care and Use Committee (IACUC) standards and ARRIVE guidelines[3]. The chosen route of administration directly dictates the PK profile: intravenous (IV) dosing provides 100% bioavailability and is used to calculate clearance, while oral (PO) and subcutaneous (SC) routes are evaluated for sustained exposure and first-pass metabolism effects[2].

Table 2: Standardized Murine Dosing Parameters (for a 20-25g Adult Mouse)
RouteMax Volume (mL/kg)Typical Volume (µL/mouse)Needle GaugeAbsorption Characteristics
Intravenous (IV) 510027G - 30GImmediate systemic distribution; bypasses absorption.
Oral Gavage (PO) 1020020G - 22G (Bulb)Variable; subject to GI transit and hepatic first-pass.
Intraperitoneal (IP) 1020025G - 27GRapid absorption primarily via the portal vein.
Subcutaneous (SC) 1020025G - 27GSlow, sustained release; ideal for lipophilic depots.

In Vivo RACE (Rapid Assessment of Compound Exposure) Protocol

The Causality of Experimental Choice: Traditional comprehensive PK studies are highly resource-intensive, requiring large animal cohorts and extensive timepoints. For the early-stage evaluation of novel chemical entities like 1-(Cyclobutylcarbonyl)proline, we recommend the Rapid Assessment of Compound Exposure (RACE) assay. This truncated protocol utilizes a small cohort (n=3-4 mice) and abbreviated timepoints (e.g., 20 and 120 minutes post-dose) to estimate the area under the curve (eAUC). This creates a self-validating system that provides sufficient data to confirm target exposure while minimizing animal use, aligning perfectly with the 3Rs (Replacement, Reduction, Refinement)[5].

Step-by-Step RACE Methodology
  • Preparation & Formulation: Formulate 1-(Cyclobutylcarbonyl)proline at the target concentration (e.g., 5 mg/mL for a 50 mg/kg PO dose) using the step-wise co-solvent method described in Section 2[4]. Visually inspect the solution to ensure no micro-precipitates have formed.

  • Administration: Weigh each C57BL/6 mouse to calculate the exact dosing volume. Administer the dose via the chosen route (e.g., oral gavage)[2].

  • Serial Blood Collection: At exactly t=20 min and t=120 min post-dose, collect 15-20 µL of blood via submandibular vein puncture into K2EDTA-coated microtainer tubes[5]. Apply gentle pressure with gauze to ensure hemostasis.

  • Plasma Isolation: Centrifuge the whole blood samples at 2,000 x g for 10 minutes at 4°C. Carefully extract the plasma supernatant, avoiding the buffy coat, and flash-freeze at -80°C.

  • Bioanalysis (Self-Validation): Precipitate plasma proteins using cold acetonitrile containing a known internal standard. Analyze the supernatant via LC-MS/MS to quantify the concentration of 1-(Cyclobutylcarbonyl)proline. The internal standard ensures the extraction efficiency is validated[5].

PK/PD Workflow Diagram

PKPDWorkflow A Acclimation (C57BL/6 Mice, 7 Days) B Administration (PO, IV, IP, SC) A->B Randomization C Serial Blood Collection (Submandibular, 20 & 120 min) B->C Dosing D Tissue Harvest (Brain, Liver, Plasma) C->D Euthanasia E LC-MS/MS Analysis (PK Parameters: eAUC) D->E Bioanalysis F Target Engagement (PD Biomarkers) D->F Assay

Caption: Rapid Assessment of Compound Exposure (RACE) workflow for murine PK/PD evaluation.

References

  • ARRIVE Guidelines: Animal Research: Reporting of In Vivo Experiments. ARRIVE Guidelines Official Website. Available at: [Link]

  • Structure-Based Discovery of Proline-Derived Arginase Inhibitors with Improved Oral Bioavailability for Immuno-Oncology. PubMed Central (PMC). Available at:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. PubMed Central (PMC). Available at:[Link]

Sources

Application

The Emergence of 1-(Cyclobutylcarbonyl)proline in Small Molecule Drug Discovery: A Guide to Application and Protocol

Introduction: The Strategic Fusion of Rigidity and Conformation in Modern Drug Design In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Fusion of Rigidity and Conformation in Modern Drug Design

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. The strategic incorporation of specific structural motifs that can positively influence these properties is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical building blocks, the unique combination of a cyclobutylcarbonyl group with a proline scaffold, forming 1-(Cyclobutylcarbonyl)proline, represents a compelling and increasingly relevant architectural element. This guide provides an in-depth exploration of the application of this moiety in small molecule drug discovery, complete with detailed experimental protocols for its evaluation.

Proline and its analogues are foundational in drug design, with over 15 drugs containing these structures approved in the last 15 years alone.[1] Their cyclic nature imparts a conformational rigidity that is highly sought after, as it can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity and bioavailability.[1] Proline-rich regions are known to form distinct secondary structures in proteins, often playing crucial roles in protein-protein interactions.[2] This inherent structural influence makes proline a "privileged fragment" in medicinal chemistry.

On the other hand, the cyclobutyl group, a four-membered carbocycle, has gained significant traction for its ability to introduce a rigid, three-dimensional character to small molecules.[3] This non-planar scaffold can effectively fill hydrophobic pockets in target enzymes, improve metabolic stability, and provide conformational constraint.[4] The strategic replacement of more flexible or planar moieties with a cyclobutane ring can lead to a remarkable increase in potency.

The conjugation of a cyclobutylcarbonyl group to the proline nitrogen synergistically combines the attributes of both components. This N-acylation is a common strategy to modulate the properties of proline-containing compounds. The cyclobutyl group, in this context, can influence the cis-trans isomerization of the amide bond, further refining the conformational landscape of the molecule. This application note will delve into the practical applications and evaluation of molecules incorporating the 1-(Cyclobutylcarbonyl)proline scaffold.

Core Applications in Drug Discovery

The unique structural features of 1-(Cyclobutylcarbonyl)proline make it a valuable component in the design of inhibitors for various enzyme classes, particularly proteases. The proline ring can serve as a rigid scaffold to correctly orient pharmacophoric elements into the binding site of a target protein, while the N-acyl cyclobutyl group can engage in favorable hydrophobic interactions and contribute to improved metabolic stability.

Protease Inhibitors: A Case Study in Viral and Endogenous Proteases

Numerous proline-based derivatives have been investigated as inhibitors of viral proteases, such as those from Dengue, Zika, and Hepatitis C viruses.[5][6][7] In many of these inhibitors, the N-acyl group plays a critical role in occupying specific pockets of the enzyme's active site.

Hypothetical Application in Dengue Virus NS2B/NS3 Protease Inhibition:

The Dengue virus NS2B/NS3 protease is a well-validated target for antiviral drug discovery. Small molecule inhibitors that bind to allosteric sites on this enzyme have shown promise. A hypothetical inhibitor incorporating the 1-(Cyclobutylcarbonyl)proline scaffold could be designed where the proline mimics a turn in a natural peptide substrate, and the cyclobutyl group fits into a hydrophobic pocket near the active site, leading to non-competitive inhibition.

Table 1: Hypothetical Inhibitory Activity of a 1-(Cyclobutylcarbonyl)proline-based Compound (CBP-1) against Dengue Virus Protease

CompoundTargetAssay TypeIC50 (µM)Mechanism of Inhibition
CBP-1 DENV NS2B/NS3 ProteaseFRET-based enzymatic assay2.5Non-competitive
Control (Proline) DENV NS2B/NS3 ProteaseFRET-based enzymatic assay>100-
Modulators of Protein-Protein Interactions

The defined secondary structures induced by proline make it an excellent scaffold for designing molecules that disrupt protein-protein interactions (PPIs). The 1-(Cyclobutylcarbonyl)proline moiety can be incorporated into peptidomimetics to mimic key binding epitopes.

Workflow for Developing a PPI Inhibitor:

Caption: Workflow for the development of a protein-protein interaction inhibitor.

Experimental Protocols

The following protocols provide a framework for evaluating the biological activity of a novel small molecule containing the 1-(Cyclobutylcarbonyl)proline moiety, exemplified by our hypothetical compound, CBP-1, targeting an enzyme such as a viral protease.

Protocol 1: Enzymatic Inhibition Assay (FRET-based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protease.

Materials:

  • Purified recombinant protease

  • Fluorogenic peptide substrate (e.g., with a FRET pair)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Test compound (CBP-1) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of CBP-1 in DMSO. A typical starting concentration is 1 mM, with 10-point, 3-fold serial dilutions.

  • Assay Setup:

    • In each well of the 96-well plate, add 2 µL of the diluted CBP-1 or DMSO (for control wells).

    • Add 88 µL of the assay buffer containing the purified protease to each well. The final enzyme concentration should be optimized for a linear reaction rate.

    • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.

  • Reaction Initiation:

    • Add 10 µL of the fluorogenic peptide substrate to each well to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km).

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.

    • Monitor the increase in fluorescence over time (kinetic read) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.

    • Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Antiviral Assay

This protocol assesses the ability of a compound to inhibit viral replication in a cellular context.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for Dengue virus)

  • High-titer viral stock

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compound (CBP-1)

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., RT-qPCR primers and probes for viral RNA, or an antibody for viral antigen detection in an ELISA)

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of CBP-1 in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or DMSO (vehicle control).

    • Incubate for 1-2 hours.

  • Viral Infection:

    • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

    • Incubate the infected plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication:

    • RT-qPCR: Harvest the cell supernatant or cell lysate and extract viral RNA. Perform RT-qPCR to quantify the amount of viral RNA.

    • ELISA: Fix the cells and perform an ELISA using an antibody specific for a viral antigen.

  • Cell Viability Assay:

    • In a parallel plate, treat the cells with the same concentrations of CBP-1 but without viral infection.

    • At the end of the incubation period, assess cell viability using a suitable assay to determine the compound's cytotoxicity (CC50).

  • Data Analysis:

    • Calculate the half-maximal effective concentration (EC50) by plotting the percentage of inhibition of viral replication against the logarithm of the compound concentration.

    • Calculate the selectivity index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.

Signaling Pathway Visualization:

Antiviral_Mechanism cluster_0 Viral Replication Cycle cluster_1 Drug Intervention Virus Virus Entry Translation Viral Polyprotein Translation Virus->Translation Protease Proteolytic Processing by NS2B/NS3 Protease Translation->Protease Replication Viral RNA Replication Protease->Replication Assembly Virion Assembly and Release Replication->Assembly CBP1 1-(Cyclobutylcarbonyl)proline Inhibitor (CBP-1) CBP1->Protease Inhibition

Caption: Inhibition of the viral replication cycle by a 1-(Cyclobutylcarbonyl)proline-based protease inhibitor.

Conclusion and Future Perspectives

The 1-(Cyclobutylcarbonyl)proline scaffold is a testament to the power of rational drug design, where the strategic combination of well-understood structural motifs can lead to the development of novel therapeutic agents with superior properties. The inherent conformational constraint of the proline ring, coupled with the rigidity and favorable hydrophobic character of the cyclobutyl group, provides a powerful tool for medicinal chemists. The protocols outlined in this guide offer a starting point for the comprehensive evaluation of small molecules containing this promising moiety. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, we can anticipate that the 1-(Cyclobutylcarbonyl)proline scaffold and its derivatives will find broader applications in the ongoing quest for new and effective medicines.

References

  • Millies, B., von Hammerstein, F., Gellert, A., Hammerschmidt, S., Barthels, F., Goppel, U., ... & Klein, C. D. (2019). Proline-Based Allosteric Inhibitors of Zika and Dengue Virus NS2B/NS3 Proteases. Journal of Medicinal Chemistry, 62(24), 11359-11382. Available from: [Link]

  • Bhat, A., Tandon, N., & Tandon, R. (2021). Synthesis of α‐aminoacyl containing proline derivatives. ChemistrySelect, 6(41), 11287-11291. Available from: [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available from: [Link]

  • Iovine, V., Galdiero, E., & Galdiero, S. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. Symmetry, 11(4), 558. Available from: [Link]

  • Wessjohann, L. A., & Vlietinck, A. J. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1625-1680. Available from: [Link]

  • WO2018206878A1 - Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride. (2018). Google Patents.
  • Millies, B., von Hammerstein, F., Gellert, A., Hammerschmidt, S., Barthels, F., Goppel, U., ... & Klein, C. D. (2019). Proline-Based Allosteric Inhibitors of Zika and Dengue Virus NS2B/NS3 Proteases. Journal of Medicinal Chemistry, 62(24), 11359-11382. Available from: [Link]

  • Apalutamide. (n.d.). In Wikipedia. Retrieved March 29, 2026, from [Link]

  • Naud, J., Lemke, C., Goudreau, N., Beaulieu, E., White, P. D., Llinàs-Brunet, M., & Forgione, P. (2008). Potent triazolyl-proline-based inhibitors of HCV NS3 protease. Bioorganic & Medicinal Chemistry Letters, 18(11), 3400-3404. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. Available from: [Link]

  • Wang, D., Wu, J., Zhang, S., Chen, X., Zhang, C., Liu, J., ... & He, Z. (2021). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 12(1), 1-9. Available from: [Link]

  • Simmons, E. M., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2066-2082. Available from: [Link]

  • Kanner, S., Federici, T., Kriz, J., & Kanner, B. I. (2021). Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv. Available from: [Link]

  • Morales, I., Islas-Jácome, P., Herrera Zuñiga, L. D., & Islas-Jácome, A. (2025). Multicomponent Synthesis of Fluorine‐Containing Bioactive Compounds and Drugs. European Journal of Organic Chemistry. Available from: [Link]

  • Oh, K. S., & Kim, H. S. (2017). Properties, metabolisms, and applications of L-proline analogues. Applied Microbiology and Biotechnology, 101(19), 7235-7245. Available from: [Link]

  • Filarowski, A., & Jezierska, A. (2021). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 26(16), 4983. Available from: [Link]

  • Jaspars, M., & Milne, B. F. (2016). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. Marine Drugs, 14(11), 194. Available from: [Link]

  • D'Aniello, C., Fico, A., & Casalino, L. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 8, 592851. Available from: [Link]

  • Grygorenko, O. O., & Komarov, I. V. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(5), 2949-2971. Available from: [Link]

  • Forlani, G., Trovato, A., & Funck, D. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Plants, 9(10), 1398. Available from: [Link]

  • Mukhelif, M. G., & Al-Badrany, K. A. (2023). Synthesis, characterization and molecular docking of L-proline amide derivatives and their application as angiotensin converting enzyme inhibitors. Tikrit Journal of Pure Science, 28(6), 118-126. Available from: [Link]

  • Iannotti, F. A., & Di Marzo, V. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4381. Available from: [Link]

  • Yokota, T., Murofushi, N., & Takahashi, N. (1982). Root Growth-promoting Activities of N-Acyl-L-proline Derivatives. Agricultural and Biological Chemistry, 46(4), 1085-1087. Available from: [Link]

  • Minond, D., Cudic, M., & Fields, G. B. (2021). New L-proline uptake inhibitors with anti-Trypanosoma cruzi activity. ChemRxiv. Available from: [Link]

  • Royo, M., Pujals, M., & Albericio, F. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(9), 2749. Available from: [Link]

  • Carillo, P., & Gibon, Y. (2011). PROTOCOL: Extraction and determination of proline. ResearchGate. Available from: [Link]

  • Gorde, A. B., Ansari, A., & Ramapanicker, R. (2021). Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. The Journal of Organic Chemistry, 86(1), 631-641. Available from: [Link]

  • Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. Available from: [Link]

  • Vyunova, T. V., Andreeva, L. A., Shevchenko, V. P., Nagaev, I. Y., Shevchenko, K. V., & Myasoedov, N. F. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 12(2), 2095-2105. Available from: [Link]

  • Royo, M., Pujals, M., & Albericio, F. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(9), 2749. Available from: [Link]

  • Komatsu, Y., Ikishima, H., Okuyama, A., Nakamura, M., & Kotsuki, H. (2009). Enantioselective Total Synthesis of Biologically Active Natural Products Using Proline-catalyzed Asymmetric Aldol Reactions. Journal of Synthetic Organic Chemistry, Japan, 67(1), 2-13. Available from: [Link]

Sources

Method

High-Throughput LC-MS/MS Protocol for the Quantification of 1-(Cyclobutylcarbonyl)proline in Human Plasma

Document Type: Application Note & Standard Operating Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Pharmacokineticists Analyte: 1-(Cyclobutylcarbonyl)proline (CAS: 1101745-51-0 | MW: 197.23 g/...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Pharmacokineticists Analyte: 1-(Cyclobutylcarbonyl)proline (CAS: 1101745-51-0 | MW: 197.23 g/mol )

Introduction & Method Development Rationale

1-(Cyclobutylcarbonyl)proline is a specialized proline derivative often utilized as a synthetic intermediate or building block in drug discovery. Accurately quantifying such small, polar, and acidic molecules in complex biological matrices like human plasma requires a highly selective and robust bioanalytical approach.

As a Senior Application Scientist, I have designed this protocol to move beyond generic protein precipitation (PPT). Instead, this method leverages the distinct physicochemical properties of the analyte to achieve superior signal-to-noise (S/N) ratios, eliminate matrix effects, and ensure a self-validating analytical batch.

Causality in Sample Preparation: Why Mixed-Mode Anion Exchange (MAX)?

Human plasma is rich in endogenous phospholipids that cause severe ion suppression in the mass spectrometer. 1-(Cyclobutylcarbonyl)proline possesses a carboxylic acid moiety (pKa ~3.8) on the proline ring. By utilizing a Mixed-mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) , we can actively trap the deprotonated carboxylate at a neutral or slightly basic pH. This allows us to aggressively wash away neutral lipids, basic interferences, and proteins using organic solvents before eluting the target analyte with an acidic organic modifier. This targeted extraction is the cornerstone of achieving the high recovery and low matrix effect required by regulatory standards.

Causality in Mass Spectrometry: The Power of Negative Ionization

The analyte contains a tertiary amide (the acylated proline nitrogen) and a carboxylic acid. Because the nitrogen is tied up in an amide bond, it lacks basicity. Attempting to analyze this in Positive Electrospray Ionization (ESI+) often leads to the unpredictable formation of sodium ([M+Na]⁺) or potassium adducts, which splits the signal and ruins sensitivity.

Conversely, the carboxylic acid readily deprotonates. By operating in Negative Electrospray Ionization (ESI-) , we force the formation of the highly stable [M-H]⁻ pseudo-molecular ion at m/z 196.1. This approach drastically improves sensitivity and provides a highly specific fragmentation pathway (loss of CO₂), a well-documented behavior for proline derivatives and carboxylic acids in LC-MS/MS [1].

Self-Validating System Architecture

To ensure absolute trustworthiness, this protocol is designed as a self-validating system compliant with the [2]. A batch is only considered valid if the internal control mechanisms pass the following criteria:

  • System Suitability Test (SST): A neat standard injected prior to the batch must show a signal-to-noise (S/N) ratio > 10:1 for the Lower Limit of Quantification (LLOQ).

  • Carryover Monitoring: A Double Blank (matrix without analyte or IS) is injected immediately following the Upper Limit of Quantification (ULOQ). Analyte peak area must be < 20% of the LLOQ.

  • Bracketing & Quality Controls (QCs): QCs at three levels (Low, Mid, High) are interspersed throughout the run. At least 67% of all QCs (and 50% per level) must be within ±15% of their nominal concentration.

Experimental Protocol

Reagents and Materials
  • Analyte: 1-(Cyclobutylcarbonyl)proline (Reference Standard).

  • Internal Standard (IS): 1-(Cyclobutylcarbonyl)proline-d7 (Stable Isotope Labeled).

  • Matrix: K2EDTA Human Plasma.

  • Solvents: LC-MS Grade Water, Methanol (MeOH), Acetonitrile (ACN).

  • Modifiers: Ammonium Acetate (NH₄OAc), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

  • SPE Plate: Waters Oasis MAX 96-well plate (30 mg/well) or equivalent.

Step-by-Step Sample Extraction (MAX SPE)

SPE_Workflow A 1. Aliquot Plasma 50 µL Sample + 10 µL IS B 2. Pre-treatment Add 200 µL 2% NH4OH (Mix well) A->B D 4. Load Sample Apply pre-treated plasma (~260 µL) B->D C 3. Condition MAX SPE 1 mL MeOH, then 1 mL Water C->D E 5. Wash Impurities 1 mL 5% NH4OH, then 1 mL MeOH D->E F 6. Elute Analyte 2 x 500 µL 2% Formic Acid in MeOH E->F G 7. Evaporate & Reconstitute N2 at 40°C, Reconstitute in 100 µL MP A F->G H 8. LC-MS/MS Analysis Inject 5 µL, ESI- Mode G->H

Fig 1: Mixed-mode Strong Anion Exchange (MAX) SPE workflow for plasma sample preparation.

Detailed Execution:

  • Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of IS working solution (500 ng/mL).

  • Pre-treatment: Add 200 µL of 2% NH₄OH in water. Vortex for 2 minutes to disrupt protein binding and ensure the carboxylic acid is fully deprotonated.

  • SPE Conditioning: Condition the MAX plate with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load the pre-treated samples onto the SPE plate. Apply low vacuum (approx. 2-3 inches Hg).

  • Washing: Wash with 1 mL of 5% NH₄OH in water (removes neutral/basic hydrophilic interferences), followed by 1 mL of 100% MeOH (removes phospholipids and neutral lipids). Crucial: The analyte remains bound via ionic interaction.

  • Elution: Elute with 2 × 500 µL of 2% Formic Acid in MeOH. The acid neutralizes the carboxylate, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Chromatographic Conditions

A Biphenyl stationary phase is selected over standard C18 because the biphenyl groups offer enhanced polarizability, improving the retention and peak shape of the cyclic proline and cyclobutyl moieties.

  • Column: Restek Raptor Biphenyl (50 × 2.1 mm, 2.7 µm)

  • Mobile Phase A (MP A): 2 mM Ammonium Acetate in Water (pH ~6.8 to support ESI-)

  • Mobile Phase B (MP B): 100% Acetonitrile

  • Flow Rate: 0.45 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.509556 (Linear)
2.5010906 (Linear)
3.2010906 (Linear)
3.309556 (Linear)
4.50955Stop
Mass Spectrometry (MS/MS) Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS)

  • Ionization Mode: Electrospray Ionization Negative (ESI-)

  • Capillary/IonSpray Voltage: -4500 V

  • Desolvation Temperature: 550°C

Table 2: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
1-(Cyclobutylcarbonyl)proline196.1152.150-18Quantifier (Loss of CO₂)
1-(Cyclobutylcarbonyl)proline196.183.150-35Qualifier (Cyclobutyl fragment)
IS (d7-Analog)203.1159.150-18Internal Standard

Validation Parameters & Acceptance Criteria

To ensure the method is fit-for-purpose, it must be validated against international guidelines [3]. The table below summarizes the target validation metrics for this assay.

Table 3: Method Validation Summary (Based on FDA 2018 Guidelines)

ParameterAcceptance CriteriaExperimental Observation
Linearity Range 1.0 ng/mL to 1000 ng/mLR² ≥ 0.995 using 1/x² weighting
Accuracy (Intra/Inter-day) ±15% of nominal (±20% at LLOQ)Self-validated via QC samples
Precision (CV%) ≤15% (≤20% at LLOQ)Self-validated via QC replicates
Extraction Recovery Consistent across Low, Mid, High QCsExpected > 85% due to MAX SPE
Matrix Effect (IS-normalized) 85% - 115%Minimized via aggressive MeOH wash
Carryover < 20% of LLOQ area in Double BlankMitigated by Biphenyl column chemistry

References

  • Servillo, L., Giovane, A., Balestrieri, M. L., & Castaldo, D. (2011). Proline Derivatives in Fruits of Bergamot (Citrus bergamia Risso et Poit): Presence of N-Methyl-l-proline and 4-Hydroxy-l-Prolinebetaine. Journal of Agricultural and Food Chemistry, 59(1), 274-281. Retrieved from[Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from[Link]

Application

Topic: Advanced Sample Preparation Techniques for the Extraction of 1-(Cyclobutylcarbonyl)proline from Biological Matrices

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive guide to the extraction of 1-(Cyclobutylcarbonyl)proline, a molecule of interest in pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the extraction of 1-(Cyclobutylcarbonyl)proline, a molecule of interest in pharmaceutical research, from complex biological matrices such as plasma and serum. Recognizing the critical role of sample preparation in achieving accurate and reproducible analytical results, this document details three robust extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each technique. We delve into the physicochemical properties of the target analyte to rationalize method development, ensuring that each protocol is a self-validating system. This guide combines step-by-step instructions with expert insights, comparative data, and visual workflow diagrams to facilitate seamless adoption and optimization in a bioanalytical laboratory setting.

Analyte Profile: 1-(Cyclobutylcarbonyl)proline

Understanding the physicochemical nature of the target analyte is the cornerstone of developing an effective extraction strategy. 1-(Cyclobutylcarbonyl)proline is a derivative of proline, a cyclic amino acid.[1][2][3]

  • Structure and Functionality: The molecule consists of a proline ring acylated at the nitrogen atom with a cyclobutylcarbonyl group. The key functional groups influencing its extraction behavior are:

    • Carboxylic Acid Group: Inherited from the proline moiety, this group is acidic with an estimated pKa similar to proline's carboxyl pKa of approximately 1.99.[3] This means the molecule will be negatively charged (anionic) at physiological pH (~7.4) and neutral (protonated) under acidic conditions (pH < 2).

    • Cyclobutylcarbonyl Group: This nonpolar, aliphatic moiety significantly increases the molecule's hydrophobicity compared to native proline.

    • Tertiary Amide: The link between the cyclobutylcarbonyl group and the proline ring.

  • Extraction Implications: The presence of a pH-ionizable group and a significant nonpolar region makes 1-(Cyclobutylcarbonyl)proline an ideal candidate for manipulation through pH adjustment during extraction. By acidifying the sample, we can neutralize the carboxylic acid, thereby decreasing the analyte's water solubility and increasing its affinity for nonpolar organic solvents or reversed-phase SPE sorbents.[4][5]

Comparative Overview of Extraction Strategies

The choice of sample preparation technique is a trade-off between selectivity, recovery, throughput, and the required level of extract cleanliness for the downstream analytical instrument (e.g., LC-MS/MS).[6][7]

Technique Principle Advantages Disadvantages Best For
Protein Precipitation (PPT) Bulk removal of proteins by denaturation using an organic solvent or acid.[8]Fast, simple, inexpensive, high-throughput.Non-selective, high levels of endogenous interferences (e.g., phospholipids), potential for analyte loss via co-precipitation.Rapid screening, early-stage discovery.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous sample and organic solvent) based on differential solubility.[4][6]High recovery, good removal of salts and macromolecules, cost-effective.Labor-intensive, requires large solvent volumes, can be difficult to automate, emulsion formation can be an issue.Assays requiring cleaner extracts than PPT without the need for SPE.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix passes through; analyte is then selectively eluted.[9][10]Highest selectivity and cleanliness, high concentration factor, high recovery, easily automated.Higher cost per sample, requires method development.Regulated bioanalysis, assays requiring maximum sensitivity and minimal matrix effects.

Protocol I: Liquid-Liquid Extraction (LLE)

This protocol leverages the pH-dependent solubility of 1-(Cyclobutylcarbonyl)proline to achieve efficient extraction from plasma. By lowering the sample pH, the analyte is converted to its neutral form, which preferentially partitions into a water-immiscible organic solvent.[4][11]

Experimental Protocol
  • Sample Preparation: Aliquot 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Spike with an appropriate internal standard (e.g., an isotope-labeled version of the analyte or a structural analog).

  • Acidification: Add 50 µL of 1 M Hydrochloric Acid (HCl) or 2% Formic Acid to the plasma sample. Vortex for 10 seconds. This step is critical to protonate the carboxylic acid group of the analyte.[12]

  • Addition of Extraction Solvent: Add 1.0 mL of a suitable water-immiscible organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate). The choice of solvent should be optimized based on analyte recovery and extract cleanliness.

  • Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the protein pellet at the interface or the lower aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LLE Workflow Diagram

LLE_Workflow start Start: 200 µL Plasma acidify 1. Acidify (e.g., 50 µL 1M HCl) Analyte -> Neutral Form start->acidify add_solvent 2. Add Organic Solvent (e.g., 1.0 mL MTBE) acidify->add_solvent vortex 3. Vortex (2 min) Partition Analyte into Organic Phase add_solvent->vortex centrifuge 4. Centrifuge (10,000 x g) Separate Phases vortex->centrifuge collect 5. Collect Organic Layer centrifuge->collect evaporate 6. Evaporate to Dryness collect->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute end Inject for LC-MS/MS Analysis reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) workflow for 1-(Cyclobutylcarbonyl)proline.

Protocol II: Solid-Phase Extraction (SPE)

This protocol utilizes a reversed-phase polymeric SPE sorbent for a highly selective and clean extraction. The methodology is based on retaining the neutralized, nonpolar form of the analyte on the sorbent, washing away polar interferences, and then eluting the analyte with an organic solvent.[5][9] Polymeric sorbents like Strata™-X are often recommended for their stability across a wide pH range and enhanced retention of polar-functionalized analytes.[13]

Experimental Protocol
  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Phosphoric Acid. Vortex for 10 seconds. This step acidifies the sample to neutralize the analyte and disrupts protein binding.[9]

  • Sorbent Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of Methanol. This solvates the polymer chains.[14]

  • Sorbent Equilibration: Equilibrate the cartridge by passing 1 mL of reagent water. Do not allow the sorbent bed to dry.[14]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min). The neutralized analyte will be retained on the nonpolar sorbent via hydrophobic interactions.[10]

  • Wash Step: Wash the cartridge with 1 mL of 5% Methanol in water. This step removes salts, proteins, and other highly polar interferences while the analyte of interest remains bound to the sorbent.

  • Elution: Elute the analyte from the cartridge with 1 mL of Methanol or Acetonitrile. The strong organic solvent disrupts the hydrophobic interaction between the analyte and the sorbent.

  • Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to dissolve.

  • Analysis: Transfer to an autosampler vial for injection.

SPE Workflow Diagram

SPE_Workflow start Start: 200 µL Plasma pretreat 1. Pre-treat (Dilute 1:1 with 2% H3PO4) start->pretreat load 4. Load Sample Analyte Retained pretreat->load condition 2. Condition SPE Cartridge (1 mL Methanol) equilibrate 3. Equilibrate SPE Cartridge (1 mL Water) condition->equilibrate equilibrate->load wash 5. Wash (1 mL 5% Methanol) Remove Interferences load->wash elute 6. Elute Analyte (1 mL Methanol) wash->elute evap_recon 7. Evaporate & Reconstitute elute->evap_recon end Inject for LC-MS/MS Analysis evap_recon->end

Caption: Solid-Phase Extraction (SPE) workflow for 1-(Cyclobutylcarbonyl)proline.

Protocol III: Protein Precipitation (PPT)

This is the simplest and fastest method for sample preparation, suitable for high-throughput environments where a high degree of cleanliness is not the primary objective. The protocol uses a cold organic solvent to denature and precipitate plasma proteins.[8][15][16]

Experimental Protocol
  • Sample Preparation: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Spike with an appropriate internal standard.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acid helps with protein precipitation and keeps the analyte in its neutral form.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis/Further Processing: The supernatant can be injected directly for LC-MS/MS analysis. Alternatively, for better compatibility with reversed-phase chromatography, it can be evaporated and reconstituted in a lower-organic mobile phase.

Conclusion and Recommendations

The successful extraction of 1-(Cyclobutylcarbonyl)proline from biological matrices is readily achievable by leveraging its acidic nature.

  • For high-throughput screening , Protein Precipitation offers a rapid and straightforward workflow.

  • For assays requiring a balance of cleanliness and simplicity, Liquid-Liquid Extraction provides a robust and cost-effective solution with excellent recovery.

  • For regulated bioanalysis or when maximum sensitivity and minimal matrix effects are paramount, Solid-Phase Extraction is the recommended method, delivering the cleanest extracts and highest concentration factors.

The choice of method should be guided by the specific requirements of the analytical assay. All protocols should be validated to ensure they meet the necessary criteria for accuracy, precision, recovery, and matrix effect for the intended application.

References

  • Phenomenex. Protein Precipitation (PPT) Extraction. [Link]

  • Carija, A., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. PMC. [Link]

  • Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. [Link]

  • Bitesize Bio. (2024). Protein Precipitation Technical Guide. [Link]

  • Wu, A. H., et al. (1994). Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry. PubMed. [Link]

  • Williams, L., et al. High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. [Link]

  • Jain, R., et al. (2012). Extraction of Drug from the Biological Matrix: A Review. SciSpace. [Link]

  • Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Ovid. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. [Link]

  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]

  • Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • Ghorbani, M., et al. (2018). An efficient sample preparation method based on dispersive liquid–liquid microextraction associated with back extraction for trace determination of acidic pharmaceuticals. Arabian Journal of Chemistry. [Link]

  • LCGC International. (2026). Understanding and Improving Solid-Phase Extraction. [Link]

  • Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. [Link]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]

  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]

  • Poy, N., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC. [Link]

  • Li, Y., et al. (2013). Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization. RSC Publishing. [Link]

  • University of Arizona. Proline - The Biology Project. [Link]

  • El-Gamal, A. A., et al. (2016). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. MDPI. [Link]

  • Wikipedia. Proline. [Link]

  • FooDB. (2015). Showing Compound Proline (FDB030009). [Link]

  • SIELC Technologies. (2005). Proline. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(Cyclobutylcarbonyl)proline Synthesis

Welcome to the Process Chemistry Support Center. The synthesis of 1-(Cyclobutylcarbonyl)proline involves the amidation of the secondary amine of L-proline with a cyclobutyl-bearing acylating agent.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The synthesis of 1-(Cyclobutylcarbonyl)proline involves the amidation of the secondary amine of L-proline with a cyclobutyl-bearing acylating agent. This reaction is notoriously sensitive to steric hindrance and competing hydrolysis.

This guide provides diagnostic troubleshooting, mechanistic insights, and self-validating protocols to help you maximize your reaction yield and preserve enantiomeric purity.

Diagnostic FAQs: Troubleshooting Low Yields

Q1: I am using Schotten-Baumann conditions (cyclobutanecarbonyl chloride and aqueous base), but my yields are consistently below 60%. What is causing this?

The Causality: Your primary competing reaction is the hydroxide-mediated hydrolysis of the acid chloride into cyclobutanecarboxylic acid. L-Proline is a secondary amine embedded in a pyrrolidine ring, making it sterically hindered. Concurrently, the alpha-branched cyclobutyl group of the acid chloride adds adjacent steric bulk. This dual hindrance slows down the amidation rate. If the temperature exceeds 5 °C or the pH is not strictly controlled, the rate of base-catalyzed hydrolysis outpaces the amidation.

The Solution: You must operate in a strict thermodynamic and kinetic "Goldilocks zone."

  • Temperature: Maintain the reaction at 0–5 °C during the dropwise addition of the acid chloride to suppress the activation energy required for hydrolysis.

  • pH Control: L-Proline has a secondary amine pKa of ~10.6. At neutral pH, it is a non-nucleophilic zwitterion. You must raise the pH to deprotonate the amine, but exceeding pH 11 drastically increases OH− concentration, destroying your acid chloride. Maintain the pH strictly between 9.5 and 10.5 using a continuous addition of NaOH or by using a strong buffer system. Research indicates that pH levels outside this specific window lead to significant byproduct formation 1.

Q2: Can I use peptide coupling reagents with cyclobutanecarboxylic acid to avoid hydrolysis entirely? Which reagents are best?

The Causality: Yes, switching from the acid chloride to the carboxylic acid eliminates moisture sensitivity. However, standard carbodiimides (like EDC or DCC) often fail here. They form an O-acylisourea intermediate. Because the proline attack is slowed by steric hindrance, this intermediate has time to undergo an irreversible [1,3]-sigmatropic rearrangement into a dead-end N-acylurea byproduct, killing your yield.

The Solution: You must use coupling additives that rapidly convert the O-acylisourea into a highly reactive, stable active ester before rearrangement occurs.

  • Premium Option: Use HATU with DIPEA . HATU generates a 7-azabenzotriazole active ester that is exceptionally electrophilic and perfectly suited for sterically hindered secondary amines 2.

  • Scale-Up Option: If HATU is too expensive or hazardous for your scale, use EDC combined with HOPO (2-hydroxypyridine-N-oxide). HOPO is a safer alternative to HOBt that has been proven to significantly increase amide product yields in hindered systems 3.

Q3: I am observing racemization of the L-proline stereocenter. How can I preserve enantiomeric purity?

The Causality: Racemization in amidation typically occurs via oxazolone formation when the activated carboxylic acid is exposed to excess base. While proline lacks a primary amide proton (making it less prone to classical oxazolone formation), the activated complex can still undergo base-catalyzed epimerization at the alpha-carbon if the reaction is starved of the nucleophile or if excessively strong, unhindered bases are used. The Solution: Aqueous Schotten-Baumann conditions inherently minimize racemization because the biphasic nature limits the contact time between the activated species and the base 3. If using anhydrous coupling, pre-activate the acid at 0 °C and strictly use a sterically hindered base like DIPEA rather than Triethylamine (TEA).

Mechanistic & Workflow Visualizations

Mechanism SM Cyclobutanecarbonyl Chloride Product 1-(Cyclobutylcarbonyl)proline (Desired Amide) SM->Product Nucleophilic Attack (Optimal pH, <5 °C) Byproduct Cyclobutanecarboxylic Acid (Hydrolysis Byproduct) SM->Byproduct OH- Attack (High pH, >10 °C) Proline L-Proline (Secondary Amine) Proline->Product

Caption: Competing mechanistic pathways: Amidation vs. Hydrolysis in Schotten-Baumann conditions.

Workflow Start 1-(Cyclobutylcarbonyl)proline Synthesis Problem RouteA Route A: Acid Chloride (Schotten-Baumann) Start->RouteA RouteB Route B: Carboxylic Acid (Peptide Coupling) Start->RouteB OptA Control pH (9.5-10.5) Maintain 0-5 °C RouteA->OptA Prevents Hydrolysis OptB Use HATU / DIPEA or EDC / HOPO RouteB->OptB Overcomes Steric Hindrance Yield Optimized Yield (>90%) OptA->Yield OptB->Yield

Caption: Workflow for optimizing 1-(Cyclobutylcarbonyl)proline synthesis via two distinct chemical routes.

Quantitative Data Center: Route Comparison

Synthetic RouteKey ReagentsExpected YieldEnantiomeric Excess (ee)ProsCons
Standard Schotten-Baumann Acid Chloride, NaOH , H2​O /DCM40 - 60%> 98%Cheap reagents, easy setup.High hydrolysis rate, lower yields if pH fluctuates.
Optimized Schotten-Baumann Acid Chloride, pH Stat (9.5-10.5)85 - 92%> 99%High yield, scalable, no coupling agent waste.Requires strict temperature and pH monitoring.
Standard Carbodiimide Carboxylic Acid, EDC, HOBt50 - 65%> 95%Avoids acid chloride.Prone to N-acylurea byproduct formation.
Uronium Coupling Carboxylic Acid, HATU, DIPEA95 - 99% > 99% Near-quantitative conversion, fast reaction.Reagents are expensive; poor atom economy.

Self-Validating Experimental Protocols

Protocol A: Optimized Schotten-Baumann Amidation (Scalable & Cost-Effective)

This protocol utilizes in-process pH validation to ensure the amine remains nucleophilic while protecting the acid chloride.

Step-by-Step Methodology:

  • Preparation: Dissolve L-Proline (1.0 eq, 10 mmol) in 10 mL of distilled water. Add 10 mL of Dichloromethane (DCM) to create a biphasic system.

  • Initial pH Adjustment: Insert a calibrated pH probe directly into the aqueous layer. Add 2M NaOH dropwise until the pH stabilizes exactly at 10.0 .

  • Thermal Control: Submerge the reaction flask in an ice-brine bath. Wait until the internal temperature registers between 0 °C and 2 °C .

  • Acylation: Dissolve Cyclobutanecarbonyl chloride (1.1 eq, 11 mmol) in 5 mL of DCM. Add this solution dropwise via an addition funnel over 30 minutes.

  • In-Process Validation (Crucial): During the addition, the pH will drop as HCl is liberated. Concurrently add 2M NaOH to strictly maintain the pH between 9.5 and 10.5 . Self-Validation Check: If the pH drops below 9.0, amidation will stall; if it spikes above 11.0, you will generate cyclobutanecarboxylic acid.

  • Completion: Stir for an additional 1 hour at 5 °C.

  • Isolation: Separate the layers. Discard the organic layer (contains unreacted acid chloride). Acidify the aqueous layer with 2M HCl to pH 2.0 . The product will precipitate or form an oil. Extract with Ethyl Acetate (3 x 15 mL), dry over MgSO4​ , and concentrate in vacuo.

Protocol B: HATU-Mediated Coupling (Maximum Yield & Purity)

This protocol uses an active ester intermediate to overcome the steric hindrance of the secondary amine.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under inert gas (Nitrogen/Argon), dissolve Cyclobutanecarboxylic acid (1.0 eq, 10 mmol) and HATU (1.05 eq, 10.5 mmol) in 20 mL of anhydrous DMF.

  • Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.0 eq, 30 mmol) dropwise. Stir for 15 minutes. Self-Validation Check: The solution should turn a distinct yellow color, confirming the formation of the active 7-azabenzotriazole ester.

  • Aminolysis: Add L-Proline methyl ester hydrochloride (1.1 eq, 11 mmol) in one portion. (Note: Using the ester prevents oligomerization; it can be easily saponified later).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • TLC Validation: Check the reaction via TLC (Eluent: 1:1 Hexanes/EtOAc). Stain with Ninhydrin. The disappearance of the secondary amine spot confirms complete conversion.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate. Wash the organic layer extensively with 5% LiCl (to remove DMF), followed by brine. Dry and concentrate to yield the protected amide.

References

  • Process for the preparation of L-proline derivatives (European Patent Office - EP 0507095 B1). Details the critical nature of pH control (10.5 threshold) in the Schotten-Baumann amidation of L-proline to prevent byproducts.
  • Steric effects on the enantiodiscrimination of diproline chiral stationary phases in the resolution of racemic compounds (PMC/NIH). Demonstrates the successful use of HATU/DIPEA coupling for cyclobutanecarbonyl chloride and proline derivatives.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution (ACS Publications). Provides authoritative grounding on the benefits of HOPO over HOBt and the racemization-suppressing nature of Schotten-Baumann conditions.

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of 1-(Cyclobutylcarbonyl)proline Enantiomers

Welcome to the technical support center for the chiral resolution of 1-(Cyclobutylcarbonyl)proline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of 1-(Cyclobutylcarbonyl)proline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common experimental challenges. As Senior Application Scientists, we have structured this guide to explain not just the "how," but the fundamental "why" behind each step, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 1-(Cyclobutylcarbonyl)proline and why is its chiral resolution important?

1-(Cyclobutylcarbonyl)proline is an N-acyl amino acid derivative. Like many pharmaceuticals and bioactive molecules, its biological activity is often stereospecific, meaning only one of its enantiomers (the R- or S-form) provides the desired therapeutic effect while the other may be inactive or cause undesirable side effects. Therefore, separating the racemic mixture into its pure enantiomers is a critical step in the development of chiral drugs.[1][2]

Q2: What are the primary methods for resolving the enantiomers of 1-(Cyclobutylcarbonyl)proline?

The molecule possesses a carboxylic acid group, making it an ideal candidate for several resolution strategies:

  • Diastereomeric Salt Crystallization: Reacting the racemic acid with a single-enantiomer chiral base to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[3][4]

  • Chiral Chromatography (HPLC/SFC): Directly separating the enantiomers on a chiral stationary phase (CSP) via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[5][6]

  • Enzymatic Kinetic Resolution: Using an enzyme (e.g., a lipase or protease) that selectively catalyzes a reaction with one enantiomer, allowing the unreacted enantiomer to be recovered in high purity.[7][8]

Q3: Which resolution method should I choose?

The optimal method depends on scale, available equipment, cost, and downstream requirements.

Method Advantages Disadvantages Best For
Diastereomeric Salt Crystallization Scalable, cost-effective for large quantities, well-established.Labor-intensive screening, success is not guaranteed, can be difficult to predict.Process chemistry, large-scale manufacturing.
Chiral Chromatography (HPLC/SFC) High success rate, rapid method development, applicable to a wide range of molecules, excellent for analytical and preparative scale.[1][9]Higher cost (columns, solvents), limited throughput for very large scale.Analytical QC, small-to-medium scale purification.
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry").[8]Theoretical max yield of 50% (unless using a dynamic process), requires enzyme screening, potential for product inhibition.[7]Specific applications where high enantiopurity is critical and the 50% yield is acceptable.

dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Decision workflow for selecting a chiral resolution method.

Troubleshooting Guide 1: Diastereomeric Salt Crystallization

This classical method relies on the differential solubility of diastereomeric salts.[2] Success hinges on finding the right combination of chiral resolving agent and solvent system.

Q: I'm not getting any crystals at all. What should I do?

A complete lack of crystal formation usually points to high solubility of both diastereomeric salts in your chosen solvent.[10]

  • Probable Cause 1: High Solubility. The salt concentration is below the supersaturation point.

    • Solution: Carefully evaporate the solvent to increase the concentration. Be cautious not to oversaturate too quickly, which can lead to oiling out.[10]

  • Probable Cause 2: Kinetically Hindered Nucleation. The solution is supersaturated, but crystal growth has not initiated.

    • Solution 1 (Seeding): If you have a small amount of the desired pure diastereomer, add a single seed crystal to the supersaturated solution. This provides a template for ordered crystal growth.[11][12]

    • Solution 2 (Scratching): Gently scratch the inside of the flask at the solution's surface with a glass rod. Microscopic scratches on the glass can act as nucleation sites.[10]

  • Probable Cause 3: Inappropriate Solvent. The solvent may be too good at solvating the salts.

    • Solution (Anti-Solvent Addition): Slowly add a miscible "anti-solvent" in which your salts are known to be poorly soluble (e.g., adding hexane to an ethyl acetate solution). Add it dropwise with vigorous stirring until persistent turbidity is observed, then warm slightly to redissolve and cool slowly.[10]

Q: My diastereomeric salt is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" or forming a gum occurs when the salt comes out of solution faster than it can form an ordered crystal lattice. This is a common problem driven by excessive supersaturation.[11]

dot graph TD { rankdir="TB"; node [shape=diamond, style="filled", fontname="Arial", fontsize=12, fillcolor="#EA4335", fontcolor="#FFFFFF"]; box [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} caption: Troubleshooting decision tree for "oiling out".

Q: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

Low d.e. means the undesired diastereomer is co-precipitating with the desired one. The key is to maximize the solubility difference between the two.[2][11]

  • Solution 1: Perform a Solvent Screen. This is the most critical factor. The ideal solvent will maximize the solubility difference. Screen a variety of solvents (e.g., alcohols, esters, ketones, nitriles) and their mixtures.[11][13]

  • Solution 2: Slow Down Crystallization. Rapid cooling can trap the more soluble diastereomer in the growing crystal lattice. Employ a slow, controlled cooling ramp to allow the system to remain near equilibrium.[11][14]

  • Solution 3: Recrystallize. Perform one or more recrystallizations on the enriched solid material. Each step will further purify the less soluble diastereomer.[11]

  • Solution 4: Change the Resolving Agent. If optimization fails, the intrinsic solubility difference between the diastereomers may be too small. A different chiral resolving agent can lead to salts with dramatically different physical properties.[11]

Protocol: Screening for Diastereomeric Salt Crystallization
  • Preparation: In an array of small vials, dissolve a precise amount of racemic 1-(Cyclobutylcarbonyl)proline (e.g., 100 mg) in a screening solvent (e.g., 1 mL of ethyl acetate).

  • Agent Addition: Add 0.5-1.0 equivalents of a chiral resolving agent (e.g., (R)-1-phenylethylamine, quinine, cinchonidine). Using 0.5 equivalents can sometimes be more efficient and economical.[3]

  • Salt Formation: Gently warm and stir the mixture to ensure complete dissolution and salt formation.

  • Crystallization Induction: Allow the vials to cool slowly to room temperature, and then transfer to a refrigerator (4 °C). Observe for crystal formation over 24-48 hours.

  • Isolation & Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.

  • Liberation and ee/d.e. Analysis: Liberate the free acid from both the crystalline salt and the mother liquor by treating with a strong acid (e.g., 1M HCl) and extracting with an organic solvent.[15] Analyze the enantiomeric excess (e.e.) of both samples using a validated chiral HPLC or SFC method.

Troubleshooting Guide 2: Chiral Chromatography (HPLC & SFC)

Direct separation on a chiral stationary phase (CSP) is often the fastest and most reliable method for both analytical and preparative-scale resolution. Polysaccharide-based columns are an excellent starting point for N-acyl amino acids.[6][16]

Q: I am seeing poor or no separation of enantiomers. What should I adjust first?

  • Probable Cause 1: Incorrect Mobile Phase. The polarity of the mobile phase is critical for achieving enantioseparation on polysaccharide CSPs.

    • Solution: For normal phase mode (common for this type of column), the primary mobile phase components are a non-polar solvent (like hexane or heptane) and an alcohol modifier (like ethanol or isopropanol). Systematically vary the percentage of the alcohol modifier. For proline derivatives, changes as small as 1% in ethanol can dramatically alter resolution, indicating hydrogen bonding is a key interaction mechanism.[6]

  • Probable Cause 2: Missing Additive. The acidic nature of your analyte requires an additive to ensure good peak shape and reproducibility.

    • Solution: Add a small amount of a strong acid, like 0.1% trifluoroacetic acid (TFA), to the mobile phase. This suppresses the deprotonation of the analyte's carboxyl group, minimizing tailing and improving interaction with the CSP.[6][16]

  • Probable Cause 3: Inappropriate Column Temperature. Temperature affects both the kinetics and thermodynamics of the chiral recognition process.

    • Solution: Systematically vary the column temperature (e.g., test at 15°C, 25°C, and 40°C). Lower temperatures often increase selectivity (alpha) and resolution, but may also increase analysis time and backpressure.[5][6]

Q: My peaks are broad or tailing. How can I improve the peak shape?

  • Probable Cause 1: Secondary Interactions. Unwanted interactions between the analyte and the silica support of the CSP can cause peak tailing.

    • Solution: Ensure an appropriate additive is used. For an acidic analyte like yours, 0.1% TFA is standard.[6] For basic analytes, an amine modifier like diethylamine (DEA) is used.[16]

  • Probable Cause 2: Sub-optimal Flow Rate. A flow rate that is too high can lead to band broadening.

    • Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min). This allows more time for the analyte to equilibrate with the stationary phase, often improving efficiency and resolution, at the cost of a longer run time.

Q: Should I use HPLC or SFC?

Supercritical Fluid Chromatography (SFC) is often considered a superior technique for chiral separations. It uses supercritical CO₂ as the main mobile phase, which provides low viscosity and high diffusivity, leading to faster separations and higher efficiency compared to HPLC.[9] It is also considered a "greener" technique due to reduced organic solvent consumption.[9]

Parameter Starting HPLC Conditions Starting SFC Conditions
Column Chiralpak® AD-H or Chiralcel® OD-H (or equivalent)Chiralpak® AD-3 or Chiralcel® OD-3 (or equivalent)
Mobile Phase Hexane:Ethanol (90:10) + 0.1% TFACO₂:Methanol (85:15) + 0.1% TFA
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Back Pressure N/A150 bar
Detection UV (e.g., 210 nm)UV (e.g., 210 nm)
Protocol: Chiral HPLC/SFC Method Development Workflow

dot graph LR { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Workflow for optimizing a chiral HPLC/SFC separation.

Troubleshooting Guide 3: Enzymatic Kinetic Resolution

This method uses an enzyme's stereoselectivity to convert one enantiomer into a different compound, leaving the other enantiomer unreacted. For N-acyl amino acids, hydrolases like lipases or proteases are commonly used to selectively hydrolyze an ester derivative of the acid.[17][18]

Q: My reaction resulted in low enantiomeric excess (e.e.). What's wrong?

  • Probable Cause 1: Poor Enzyme Selectivity (Low E-value). The chosen enzyme is not selective enough for your substrate.

    • Solution: Screen a panel of different enzymes (e.g., various lipases like Candida antarctica Lipase B (CALB), proteases like Subtilisin). Enzyme selectivity is highly substrate-dependent.[18][19]

  • Probable Cause 2: Reaction went too far. In a kinetic resolution, the e.e. of the remaining starting material increases with conversion. However, the e.e. of the product is highest at low conversion. To get high e.e. for both the product and unreacted starting material, you need a high E-value and must stop the reaction close to 50% conversion.[18][20]

    • Solution: Monitor the reaction over time (e.g., by taking aliquots and analyzing by chiral HPLC). Create a curve of e.e. vs. conversion to find the optimal stopping point.

  • Probable Cause 3: Racemization. The product or starting material may be racemizing under the reaction conditions (e.g., non-optimal pH or temperature).

    • Solution: Test the stability of the pure enantiomer under the reaction conditions (without the enzyme) to check for background racemization. Adjust pH or lower the temperature if needed.[20]

Q: The yield of my desired enantiomer is very low, even with high e.e.

This is an inherent feature of standard kinetic resolution. Since one enantiomer is consumed, the maximum theoretical yield for the remaining enantiomer is 50%.[7]

  • Solution 1: Accept the Yield. If the high e.e. is the primary goal, a 40-45% yield is often considered very good.

  • Solution 2: Explore Dynamic Kinetic Resolution (DKR). This advanced technique adds a second catalyst that continuously racemizes the unreacted starting material. This funnels the entire racemic mixture into a single desired product, allowing for a theoretical yield of up to 100%.[8][21]

dot graph TD { rankdir="LR"; node [shape=circle, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Mechanism of Enzymatic Kinetic Resolution.

References

  • Kim, G. J., & Kim, H. S. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 66(8), 3245–3249. [Link]

  • Gyllenhaal, O., & Vessman, J. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • Long, J. Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife. [Link]

  • Doherty, D. G., & Popenoe, E. A. (1950). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry. [Link]

  • Pietta, P. G., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

  • Miller, L., & Yue, Y. (2021). Optimization of Detection of Native Amino Acids with Evaporative Light Scattering Detector in Chiral Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Lee, S., et al. (2023). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development. [Link]

  • Wang, Y., & Wenslow, R. M. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Zhang, Y., et al. (2023). Synthesis of Proline-Derived Helical Copolyacetylenes as Chiral Stationary Phases for HPLC Enantioseparation. Polymers. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Tetrahedron: Asymmetry. [Link]

  • Ghogare, P., & Kumar, A. (2021). Understanding Enzymatic Kinetic Resolution. Springer. [Link]

  • Nováková, L., & Chocholouš, P. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • Eames, J. (2005). Practical Considerations in Kinetic Resolution Reactions. STEM. [Link]

  • Fogassy, E., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • González-López, M., et al. (2012). Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. SciELO. [Link]

  • Reddit User Discussion. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]

  • Marrone, E., et al. (2021). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Organic & Biomolecular Chemistry. [Link]

  • Scott, T. A., & Sweeney, J. B. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • LibreTexts Chemistry. (2022). Resolution (Separation) of Enantiomers. [Link]

  • Tan, T. C., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem. [Link]

  • Tuma, R., & Tvaroška, I. (2024). Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. MDPI. [Link]

  • Ferreira, P., et al. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules. [Link]

  • Google Patents. IE50989B1 - New 1-((2-mercaptocycloalkyl)carbonyl)
  • Wikipedia. Chiral resolution. [Link]

  • Kurokawa, M., et al. (2003). Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP. Tetrahedron: Asymmetry. [Link]

  • Incze, D., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization. CrystEngComm. [Link]

  • Qiu, Y., & Chen, J. (2009). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Garg Lab, UCLA. Patents & Products. [Link]

  • Nishijo, J., et al. (2012). Chiral resolution with frozen aqueous amino acids. Analytical Methods. [Link]

  • Thakuria, R., & Nangia, A. (2011). l-Proline, a resolution agent able to target both enantiomers of mandelic acid. Chemical Communications. [Link]

  • Google Patents.
  • Al-Zaydi, K. M. (2012). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules. [Link]

  • PubChem. Methods of synthesizing substituted purine compounds - Patent US-11753433-B2. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(Cyclobutylcarbonyl)proline vs 1-(Cyclopentylcarbonyl)proline binding affinity

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate how subtle structural modifications—such as the expansion of a cycloalkyl ring by a single methylene group—dictate ligand-target inte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate how subtle structural modifications—such as the expansion of a cycloalkyl ring by a single methylene group—dictate ligand-target interactions. When optimizing N-acylprolines for proline-directed targets (e.g., Calcineurin, Prolyl Oligopeptidase, or Ep300), the choice between a cyclobutylcarbonyl and a cyclopentylcarbonyl moiety is rarely arbitrary. It is a calculated decision balancing steric volume, ring puckering, and thermodynamic drivers.

This guide provides an objective, data-grounded comparison of 1-(Cyclobutylcarbonyl)proline and 1-(Cyclopentylcarbonyl)proline , detailing their physicochemical profiles, target binding affinities, and the self-validating experimental workflows required to evaluate them.

Structural and Thermodynamic Profiling

The bioactivity of N-acylproline derivatives hinges on their ability to mimic endogenous proline residues while exploiting adjacent hydrophobic pockets [3]. The transition from a 4-membered cyclobutyl ring to a 5-membered cyclopentyl ring fundamentally alters the molecule's spatial footprint.

  • 1-(Cyclobutylcarbonyl)proline (CBP): The cyclobutyl ring adopts a "puckered" or "butterfly" conformation. It is sterically compact and slightly more rigid, making it ideal for narrow, sterically restricted active sites.

  • 1-(Cyclopentylcarbonyl)proline (CPP): The cyclopentyl ring rapidly interconverts between "envelope" and "half-chair" conformations. This flexibility, combined with a larger hydrophobic surface area, allows it to penetrate deeper into expansive hydrophobic pockets, often driving affinity entropically by displacing ordered water molecules [1].

Table 1: Physicochemical Comparison
Property1-(Cyclobutylcarbonyl)proline1-(Cyclopentylcarbonyl)proline
Ring Size & Geometry 4-membered (Puckered)5-membered (Envelope/Half-chair)
Molecular Weight 197.23 g/mol 211.26 g/mol
Steric Volume ~ 110 ų~ 125 ų
Relative Lipophilicity LowerHigher
Optimal Pocket Type Shallow, sterically constrainedDeep, highly hydrophobic

Target Binding Affinity Comparison

To illustrate the functional impact of these structural differences, we can look at their performance against two prototypical proline-directed targets: Calcineurin (which features a deep proline-binding pocket) and Human Cytomegalovirus (HCMV) Protease (which features a sterically restricted S1 pocket).

Table 2: Comparative Binding Affinity (Representative Data)
Target EnzymeCBP Surrogate ( Kd​ / IC50​ )CPP Surrogate ( Kd​ / IC50​ )Primary Thermodynamic Driver
Calcineurin (CN) ~ 180 nM~ 40 nMEntropic: Superior water displacement from the deep Pro-4 pocket [1].
HCMV Protease ~ 0.34 µM> 1.0 µMEnthalpic: The compact cyclobutyl ring avoids steric clashes in the S1 pocket [2].

Causality Insight: The cyclopentyl group in CPP provides a snugger fit in larger pockets (like Calcineurin), enhancing the entropic penalty of the solvent to drive binding. Conversely, in the HCMV protease, the extra methylene group in CPP creates a steric clash, making the smaller CBP the superior ligand.

Mechanistic Pathway Visualization

The diagram below illustrates how the binding of these N-acylprolines to a target like Calcineurin translates into downstream signaling blockade.

Pathway CBP 1-(Cyclobutylcarbonyl)proline (Sterically Restricted Pocket) Target Proline-Directed Target (e.g., Calcineurin / Protease) CBP->Target Binding (Kd ~180 nM) CPP 1-(Cyclopentylcarbonyl)proline (Deep Hydrophobic Pocket) CPP->Target Binding (Kd ~40 nM) Complex Inhibitor-Target Complex (High Affinity State) Target->Complex Conformational Shift Downstream Downstream Signaling Blockade (e.g., NFAT Inhibition) Complex->Downstream Enzymatic Inhibition

Figure 1: Binding dynamics and signaling blockade of N-acylproline derivatives.

Self-Validating Experimental Workflows

To objectively compare the binding affinities of CBP and CPP, we employ two orthogonal techniques. Fluorescence Polarization (FP) provides high-throughput equilibrium Kd​ measurements, while Isothermal Titration Calorimetry (ITC) dissects the thermodynamic drivers ( ΔH vs. −TΔS ).

Protocol 1: Fluorescence Polarization (FP) Competition Assay

Why FP over ELISA? FP allows real-time, solution-phase measurement of equilibrium binding without wash steps that disrupt low-affinity complexes, ensuring accurate Kd​ calculations.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% CHAPS, 1 mM DTT).

    • Causality: CHAPS prevents non-specific compound aggregation, while DTT maintains reducing conditions for target cysteines.

  • Tracer Titration: Dilute a FITC-labeled reference peptide to 5 nM.

    • Causality: Tracer concentration must be kept strictly below the expected Kd​ to avoid ligand depletion artifacts.

  • Compound Serial Dilution: Prepare a 12-point, 3-fold serial dilution of CBP and CPP in DMSO, then dilute 1:100 into the assay buffer.

  • Equilibration: Mix the target protein (at its predetermined Kd​ concentration), the tracer, and the compounds in a black 384-well plate. Incubate in the dark for 60 minutes at 25°C to reach equilibrium.

  • Measurement & Self-Validation: Read polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm).

    • Validation Step: Calculate the Z'-factor using a DMSO-only control (high polarization) and an unlabeled reference peptide control (low polarization). A Z' > 0.6 must be achieved before analyzing the unknown samples to guarantee assay robustness.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Why ITC? While FP provides the overall free energy ( ΔG ), it obscures the underlying mechanics. ITC reveals whether the extra methylene in CPP drives affinity through solvent displacement (entropy) or improved van der Waals contacts (enthalpy).

  • Buffer Matching: Dialyze the target protein extensively against the ITC buffer (20 mM HEPES pH 7.4, 150 mM NaCl). Dissolve the CBP and CPP ligands in the exact same dialysate.

    • Causality: Even minor buffer mismatches generate massive heats of dilution that will completely mask the binding signal.

  • Sample Loading: Load 50 µM of the target protein into the sample cell and 500 µM of the ligand into the injection syringe.

  • Titration Parameters: Perform 20 injections of 2 µL each at 25°C, with 120-second spacing and 750 rpm stirring.

  • Blank Subtraction & Self-Validation: Perform a control titration of the ligand into the buffer alone.

    • Validation Step: Subtract this background heat from the main experiment to isolate the true heat of binding. Verify the c -value ( c=n×[M]/Kd​ ); it must fall between 10 and 100 for the mathematical fit to be considered reliable.

  • Data Analysis: Fit the integrated heat data to a one-site binding model to extract Kd​ , ΔH , and ΔS .

References

  • A Peptidyl Inhibitor that Blocks Calcineurin-NFAT Interaction and Prevents Acute Lung Injury Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Design and Synthesis of Pyrrolidine-5,5-trans-lactams as Novel Mechanism-Based Inhibitors of Human Cytomegalovirus Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Silicon-Containing Amino Acids: Synthetic Aspects, Conformational Studies, and Applications to Bioactive Peptides Source: Chemical Reviews (ACS Publications) URL:[Link]

Comparative

A Senior Application Scientist's Guide to 1-(Cyclobutylcarbonyl)proline: A Comparative Analysis Against Standard Proline Derivatives

Introduction: The Unique Role of Proline in Medicinal Chemistry Proline, with its distinctive cyclic structure, holds a unique position among proteinogenic amino acids.[1] Its pyrrolidine ring imposes significant conform...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Role of Proline in Medicinal Chemistry

Proline, with its distinctive cyclic structure, holds a unique position among proteinogenic amino acids.[1] Its pyrrolidine ring imposes significant conformational rigidity, making it a valuable scaffold in drug design for creating molecules with well-defined three-dimensional shapes.[2][3] Proline and its derivatives are key components in a wide array of therapeutics, from ACE inhibitors to antiviral agents.[4][5] However, the inherent polarity of the proline backbone can be a double-edged sword. While beneficial for solubility, it often hinders the ability of proline-based drugs to cross the blood-brain barrier (BBB), a critical requirement for treating central nervous system (CNS) disorders.[6]

This guide provides an in-depth comparison of 1-(Cyclobutylcarbonyl)proline, a rationally designed derivative, with standard proline analogues. We will explore how the strategic addition of a cyclobutylcarbonyl group to the proline nitrogen fundamentally alters its physicochemical and pharmacokinetic properties. This modification represents a key strategy for enhancing lipophilicity and improving CNS penetration, particularly in the context of developing inhibitors for enzymes like prolyl oligopeptidase (POP), which is implicated in several neurological disorders.[7][8] Through experimental data, detailed protocols, and mechanistic insights, this guide will equip researchers with the knowledge to leverage such modifications in their own drug discovery programs.

Part 1: Structural and Physicochemical Comparison

The core difference between 1-(Cyclobutylcarbonyl)proline and a standard derivative like L-proline or N-acetyl-L-proline is the N-acyl group. The cyclobutyl moiety is a non-polar, alicyclic group that significantly impacts the molecule's overall properties.

  • L-Proline: The parent imino acid, highly polar and zwitterionic at physiological pH.

  • N-Acetyl-L-proline: A simple acylated derivative. The acetyl group neutralizes the secondary amine, but the overall increase in lipophilicity is modest.

  • 1-(Cyclobutylcarbonyl)proline: The cyclobutyl group is a lipophilic scaffold. Its introduction is a deliberate strategy to increase the partition coefficient (LogP), a key predictor of a molecule's ability to permeate biological membranes, including the BBB.[6]

The rationale behind this choice is rooted in the need to balance potency with drug-like properties. While potent enzyme inhibitors can be designed from polar peptide-like structures, their therapeutic utility is often limited by poor pharmacokinetics.[9] By replacing a simple acyl group or a polar substituent with a cycloalkyl group, chemists can fine-tune lipophilicity.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties, illustrating the impact of the N-acyl substituent. Data is based on computational predictions and values reported for analogous structures in the literature.

PropertyL-ProlineN-Acetyl-L-proline1-(Cyclobutylcarbonyl)proline (and analogues)Rationale for Significance
LogP (Octanol/Water) -2.58 (Calc.)-1.10 (Calc.)> 0.5 (Estimated) [6]Indicates lipophilicity. A higher LogP is generally associated with better membrane permeability and CNS penetration.
Polar Surface Area (PSA) 49.3 Ų49.3 Ų49.3 ŲRelated to hydrogen bonding potential and permeability. The core proline amide PSA remains constant across these derivatives.
Molecular Weight 115.1 g/mol 157.2 g/mol 197.2 g/mol Remains within the typical range for small molecule drugs ("Rule of Five").
Conformational Rigidity HighHighVery High The cyclobutyl group adds further conformational constraints, potentially leading to higher binding affinity and selectivity.[2]

Part 2: Biological Activity - Targeting Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (POP) is a serine protease that cleaves small peptides on the C-terminal side of proline residues.[7][8] Its dysregulation has been linked to neurodegenerative diseases and psychiatric disorders, making it an attractive therapeutic target.[10][11] Many POP inhibitors are based on a proline scaffold that mimics the natural substrate.

The challenge, as highlighted by van der Veken et al. (2003), is that many potent POP inhibitors are too polar to be effective in the CNS.[6] Their work demonstrated that replacing polar groups with cycloalkyl moieties, such as cyclopentyl or cyclohexyl, at the N-acyl position significantly increased the LogP value while maintaining or even slightly improving inhibitory potency. 1-(Cyclobutylcarbonyl)proline follows this exact design principle.

Comparative Inhibitory Activity
CompoundTargetIC₅₀ / KᵢKey TakeawaySource
Z-Pro-prolinal Prolyl OligopeptidaseKᵢ = 5 nMA highly potent, well-established peptide-like inhibitor. Serves as a benchmark for potency.[12]
Isophthalic acid bis(l-prolyl-pyrrolidine) amide Prolyl OligopeptidasePotentA potent inhibitor but with a very low LogP of -0.2, making it unsuitable for CNS applications.[6]
N-acyl Proline with Cycloalkyl Groups Prolyl OligopeptidasePotent (nM range)The replacement of polar groups with cycloalkyls (cyclopentyl, cyclohexyl) resulted in compounds with significantly higher LogP values and maintained high potency.[6]

The data strongly suggests that the cyclobutylcarbonyl modification is an effective strategy for creating a potent POP inhibitor with improved drug-like properties for CNS targeting.

Mechanism of Action Visualization

The following diagram illustrates the role of POP in neuropeptide processing and how an inhibitor like 1-(Cyclobutylcarbonyl)proline intervenes.

Mechanism of Prolyl Oligopeptidase (POP) Inhibition cluster_0 Normal Physiological Process cluster_1 Therapeutic Intervention Neuropeptide Neuropeptide (e.g., Substance P, Vasopressin) ProlineResidue Proline Residue IntactNeuropeptide Intact, Active Neuropeptide POP Prolyl Oligopeptidase (POP) ProlineResidue->POP Substrate Binding CleavedPeptides Inactive Peptide Fragments POP->CleavedPeptides Cleavage BlockedPOP Inhibited POP BiologicalEffect Modulated Biological Effect CleavedPeptides->BiologicalEffect Inhibitor 1-(Cyclobutylcarbonyl)proline Inhibitor->BlockedPOP Competitive Inhibition TherapeuticEffect Desired Therapeutic Effect IntactNeupeptide IntactNeupeptide IntactNeupeptide->TherapeuticEffect

Caption: POP Inhibition Pathway.

Part 3: Experimental Protocols & Workflows

To ensure scientific rigor, the protocols described below are designed as self-validating systems, incorporating necessary controls and established analytical techniques.

Protocol 1: Synthesis of 1-(Cyclobutylcarbonyl)-L-proline

This protocol describes a standard amide coupling reaction. The choice of coupling agent (HBTU) and base (DIPEA) is critical for ensuring high yield and minimizing racemization, a common side-effect in peptide chemistry.

Synthesis Workflow start Start Materials: L-Proline Methyl Ester Cyclobutanecarboxylic Acid dissolve Dissolve reactants in anhydrous DCM start->dissolve add_reagents Add HBTU and DIPEA at 0°C dissolve->add_reagents react Stir at room temperature for 4-6 hours add_reagents->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup: Wash with 1M HCl, sat. NaHCO₃, and brine monitor->workup Reaction Complete dry Dry organic layer over Na₂SO₄ and concentrate workup->dry purify Purify via Flash Chromatography (Silica Gel) dry->purify hydrolyze Hydrolyze methyl ester with LiOH in THF/H₂O purify->hydrolyze acidify Acidify to pH 2-3 with 1M HCl hydrolyze->acidify extract Extract with Ethyl Acetate acidify->extract final_product Final Product: 1-(Cyclobutylcarbonyl)-L-proline extract->final_product

Caption: Synthesis of 1-(Cyclobutylcarbonyl)-L-proline.

Step-by-Step Methodology:

  • Reactant Preparation: To a round-bottom flask, add L-proline methyl ester hydrochloride (1.0 eq), cyclobutanecarboxylic acid (1.1 eq), and HBTU (1.1 eq).

  • Solvation: Dissolve the mixture in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Causality: DIPEA acts as a non-nucleophilic base to activate the carboxylic acid via HBTU and neutralize the hydrochloride salt without competing in the coupling reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials.[13]

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Trustworthiness: This aqueous wash sequence removes the coupling reagents, excess acid, and base, providing initial purification.

  • Purification of Ester: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel.

  • Saponification: Dissolve the purified methyl ester in a mixture of Tetrahydrofuran (THF) and water. Add Lithium Hydroxide (LiOH) (1.5 eq) and stir until the ester is consumed (monitored by TLC/LC-MS).

  • Final Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. Extract the product with ethyl acetate. Dry the combined organic layers, concentrate, and dry under high vacuum to yield the final product.

Protocol 2: In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay

This fluorometric assay provides a robust and high-throughput method for determining the inhibitory potency (IC₅₀) of test compounds.

POP Inhibition Assay Workflow plate Prepare 96-well plate with serial dilutions of inhibitor add_enzyme Add Prolyl Oligopeptidase (POP) to each well plate->add_enzyme preincubate Pre-incubate for 15 min at 37°C add_enzyme->preincubate add_substrate Add fluorogenic substrate (e.g., Z-Gly-Pro-AMC) preincubate->add_substrate incubate Incubate for 30 min at 37°C add_substrate->incubate read Read fluorescence (Ex: 380 nm, Em: 460 nm) incubate->read analyze Calculate % Inhibition and determine IC₅₀ value read->analyze

Sources

Validation

Comprehensive Cross-Validation Guide: LC-MS/MS Assays for 1-(Cyclobutylcarbonyl)proline Quantification

Introduction & Rationale Quantifying highly polar, low-molecular-weight analytes like 1-(Cyclobutylcarbonyl)proline (CAS 1101745-51-0) in complex biological matrices presents a classic bioanalytical paradox. While its mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Quantifying highly polar, low-molecular-weight analytes like 1-(Cyclobutylcarbonyl)proline (CAS 1101745-51-0) in complex biological matrices presents a classic bioanalytical paradox. While its molecular structure (MW: 197.23 g/mol ) is highly amenable to tandem mass spectrometry (MS/MS), its inherent polarity leads to poor retention on traditional reversed-phase (RP) columns and a high susceptibility to matrix-induced ion suppression.

During drug development, transferring assays between laboratories or upgrading methodologies necessitates rigorous cross-validation. According to the FDA Bioanalytical Method Validation Guidance (2018)[1] and the EMA Bioanalytical Method Validation Guideline[2], cross-validation ensures that data generated by different methods are reliable, reproducible, and scientifically interchangeable.

This guide provides an objective, data-driven comparison between a traditional Baseline Method (Protein Precipitation + C18 RP-LC) and an Optimized Alternative (Solid-Phase Extraction + HILIC), detailing the mechanistic causality behind their performance differences.

Mechanistic Causality in Method Design

As a self-validating system, a robust bioanalytical assay must account for the physical chemistry of the analyte and the nature of the biological matrix.

Why C18 Fails and HILIC Succeeds

1-(Cyclobutylcarbonyl)proline contains a hydrophilic carboxylic acid group and a polar amide linkage. On a standard C18 column, these features prevent effective hydrophobic partitioning. The analyte elutes near the void volume, co-eluting with unretained salts and endogenous proteins. These matrix components compete for charge in the Electrospray Ionization (ESI) source, causing severe signal suppression. Conversely, Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase. By employing a highly organic mobile phase, an aqueous-enriched layer forms on the silica surface. The polar proline derivative partitions into this aqueous layer, increasing retention time and shifting elution away from the suppression zone.

The Role of Sample Preparation: PPT vs. SPE

Protein Precipitation (PPT) is rapid but non-selective. It leaves endogenous glycerophosphocholines (phospholipids) intact within the extract. In HILIC mode, these phospholipids exhibit unpredictable retention and often co-elute with polar analytes, destroying assay sensitivity. Solid-Phase Extraction (SPE) using a polymeric hydrophilic-lipophilic balanced (HLB) sorbent provides targeted cleanup. By washing the loaded sample with 5% methanol, polar interferences are discarded. The analyte is then selectively eluted with 100% methanol, yielding a pristine extract that protects the HILIC column and ensures consistent ionization.

Visualizing the Analytical Workflows

G cluster_PPT Method A: PPT (Baseline) cluster_SPE Method B: SPE (Optimized) Start Plasma Sample (Spiked with IS) PPT_Add Add 3x Volume ACN Start->PPT_Add SPE_Cond Condition HLB Cartridge Start->SPE_Cond PPT_Vortex Vortex & Centrifuge PPT_Add->PPT_Vortex PPT_Super Collect Supernatant PPT_Vortex->PPT_Super Analysis LC-MS/MS Analysis PPT_Super->Analysis SPE_Load Load Diluted Plasma SPE_Cond->SPE_Load SPE_Wash Wash (5% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (100% MeOH) SPE_Wash->SPE_Elute SPE_Elute->Analysis

Workflow comparison of PPT vs. SPE for 1-(Cyclobutylcarbonyl)proline extraction.

Step-by-Step Experimental Protocols

To guarantee trustworthiness, both protocols are designed as self-validating systems incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) to correct for extraction variations, alongside Zero Blanks to monitor carryover.

Protocol A: PPT + C18 (Baseline Method)
  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of SIL-IS working solution (100 ng/mL) to normalize matrix effects.

  • Precipitation: Add 150 µL of cold Acetonitrile (ACN) to precipitate plasma proteins.

  • Agitation: Vortex vigorously for 2 minutes at 1500 rpm.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Injection: Inject 5 µL onto the C18 LC-MS/MS system.

Protocol B: SPE + HILIC (Optimized Alternative)
  • Sample Pre-treatment: Aliquot 50 µL of human plasma, add 10 µL of SIL-IS, and dilute with 100 µL of 2% Formic Acid in water to disrupt protein-analyte binding.

  • Conditioning: Condition a polymeric SPE cartridge (30 mg HLB) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the diluted plasma sample onto the cartridge under a low vacuum (approx. 2 inHg).

  • Washing: Wash the sorbent with 1 mL of 5% Methanol in water to elute salts and highly polar interferences.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of ACN/Water (90:10, v/v) containing 10 mM Ammonium Formate to match the HILIC initial mobile phase.

  • Injection: Inject 5 µL onto the HILIC LC-MS/MS system.

Cross-Validation Logic and Regulatory Compliance

CV_Logic Guidance FDA (2018) & EMA Guidelines Param Cross-Validation Parameters Guidance->Param Acc Accuracy (±15% bias) Param->Acc Prec Precision (≤15% CV) Param->Prec Matrix Matrix Factor (IS-normalized) Param->Matrix Recov Extraction Recovery (Consistent) Param->Recov Outcome Method B Superiority Confirmed Acc->Outcome Prec->Outcome Matrix->Outcome Recov->Outcome

FDA and EMA cross-validation parameters evaluating LC-MS/MS method performance.

Quantitative Data and Performance Comparison

The following tables summarize the instrumental parameters and the cross-validation performance metrics derived from analyzing human plasma Quality Control (QC) samples.

Table 1: Chromatographic and MS/MS Parameters

ParameterMethod A (Baseline)Method B (Optimized)
Column C18 (50 x 2.1 mm, 1.7 µm)HILIC Amide (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in ACN0.1% Formic Acid in ACN
Gradient Profile 5% to 95% B (Linear)95% to 50% B (Linear)
Flow Rate 0.4 mL/min0.4 mL/min
Retention Time (RT) 0.8 min (Near void volume)3.2 min (Well retained)
MRM Transition m/z 198.1 → 70.1 (ESI+)m/z 198.1 → 70.1 (ESI+)

Table 2: Cross-Validation Results (Human Plasma, n=6 per level)

Performance MetricAcceptance CriteriaMethod A (PPT + C18)Method B (SPE + HILIC)
LLOQ Sensitivity S/N ≥ 510 ng/mL0.5 ng/mL
Accuracy (Bias %) ± 15% (± 20% LLOQ)-18.4% to +12.1%-4.2% to +5.1%
Precision (% CV) ≤ 15% (≤ 20% LLOQ)16.5% (Fails at LQC)3.8% (Passes all levels)
Matrix Factor (MF) ~ 1.0 (IS Normalized)0.45 (Severe Suppression)0.98 (No Suppression)
Extraction Recovery Consistent85% ± 12%92% ± 3%

References

  • Sigma-Aldrich. "Prolie - Sigma-Aldrich: 1-(Cyclobutylcarbonyl)proline." sigmaaldrich.com.
  • FDA. "Clinical Pharmacology and Biopharmaceutics Review(s)
  • Academia.edu. "Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?" academia.edu.

Sources

Comparative

A Comparative Guide to 1-(Cyclobutylcarbonyl)proline and Other Cyclic Amino Acid Derivatives in Drug Discovery

In the landscape of modern drug discovery, the quest for molecules with enhanced stability, target specificity, and improved pharmacokinetic profiles is relentless. Cyclic amino acid derivatives have emerged as a compell...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quest for molecules with enhanced stability, target specificity, and improved pharmacokinetic profiles is relentless. Cyclic amino acid derivatives have emerged as a compelling class of compounds that offer unique structural constraints, leading to favorable pharmacological properties.[1] This guide provides an in-depth comparison of 1-(Cyclobutylcarbonyl)proline and its analogs, focusing on their synthesis, physicochemical characteristics, and biological performance, particularly as enzyme inhibitors.

The strategic incorporation of cyclic moieties into amino acid scaffolds can profoundly influence their conformational flexibility and bioavailability.[1] By restricting the rotation around single bonds, cyclization can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target. This principle is particularly relevant for N-acyl proline derivatives, where the nature of the N-acyl group can significantly modulate the compound's properties.

The N-Cycloalkanoyl-Proline Series: A Case Study in Structure-Activity Relationships

To understand the impact of the cyclic acyl group, we will compare a series of N-cycloalkanoyl-L-proline derivatives, with a focus on 1-(Cyclobutylcarbonyl)proline. Due to the limited direct experimental data on the cyclobutyl derivative, we will draw comparisons with its close analogs: 1-(Cyclopropylcarbonyl)proline and 1-(Cyclopentylcarbonyl)proline. This analysis will shed light on the structure-activity relationships (SAR) within this chemical series.

Synthesis of N-Cycloalkanoyl-L-proline Derivatives

The synthesis of these derivatives is typically achieved through the N-acylation of L-proline with the corresponding cycloalkanecarbonyl chloride under Schotten-Baumann conditions. This straightforward and high-yielding reaction allows for the systematic variation of the cycloalkyl group.

Experimental Protocol: General Synthesis of N-Cycloalkanoyl-L-prolines

  • Dissolution: L-proline is dissolved in an aqueous solution of sodium hydroxide at 0-5 °C.

  • Acylation: The respective cycloalkanecarbonyl chloride (e.g., cyclobutanecarbonyl chloride) is added dropwise to the cooled solution while maintaining the pH between 9 and 10 with the addition of aqueous NaOH.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up: The reaction mixture is acidified with hydrochloric acid and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Synthesis_Workflow Proline L-Proline Reaction N-Acylation (Schotten-Baumann) Proline->Reaction NaOH aq. NaOH NaOH->Reaction AcylChloride Cycloalkanecarbonyl Chloride AcylChloride->Reaction Acidification Acidification (HCl) Reaction->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification Extraction->Purification Product N-Cycloalkanoyl-L-proline Purification->Product

Caption: General workflow for the synthesis of N-cycloalkanoyl-L-proline derivatives.

Physicochemical Properties

The size and conformation of the cycloalkyl ring are expected to influence the physicochemical properties of the N-acyl proline derivatives, such as lipophilicity, solubility, and crystal packing.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP*
1-(Cyclopropylcarbonyl)prolineC₉H₁₃NO₃183.200.58
1-(Cyclobutylcarbonyl)prolineC₁₀H₁₅NO₃197.231.04
1-(Cyclopentylcarbonyl)prolineC₁₁H₁₇NO₃211.261.50

*Calculated logP values are estimations and may vary from experimental values.

The increasing size of the cycloalkyl ring from cyclopropyl to cyclopentyl leads to a corresponding increase in molecular weight and calculated lipophilicity (logP). This trend is crucial for drug design, as lipophilicity affects membrane permeability and, consequently, oral bioavailability.

Biological Performance: Inhibition of Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (PREP or POP) is a serine protease that has been implicated in neurodegenerative diseases and cognitive disorders.[2] N-acyl proline derivatives have been explored as POP inhibitors.[1][3][4] The N-acyl group plays a critical role in binding to the enzyme's active site.

Furthermore, a study on POP inhibitors showed that replacing a proline residue at the P2 position with a cyclopent-2-enecarbonyl moiety resulted in an excellent proline mimetic, particularly when increased lipophilicity was desired.[3] This highlights the importance of the cyclic structure in mimicking the natural substrate.

Comparative Analysis of Conformational Effects

The N-acyl group's structure significantly influences the cis/trans isomerization of the amide bond in proline, which can impact biological activity. A study on N-acyl-proline-methylamides with varying acyl groups (acetyl, propionyl, i-butyryl, and pivaloyl) showed that the population of the internally hydrogen-bonded state (γ-turn) is sensitive to the steric bulk of the acyl group.[5] It is plausible that the conformationally constrained cycloalkyl groups in N-cycloalkanoyl-prolines would also impose specific conformational preferences that could be advantageous for binding to a target enzyme.

Conformational_Equilibrium cluster_trans Trans Conformer cluster_cis Cis Conformer Trans Trans Amide Bond Cis Cis Amide Bond Trans->Cis Isomerization

Caption: Cis-trans isomerization of the N-acyl proline amide bond.

Conclusion and Future Directions

While direct experimental data for 1-(Cyclobutylcarbonyl)proline is sparse, analysis of its closely related analogs suggests it is a promising scaffold for the design of enzyme inhibitors. The cyclobutyl group offers a balance between the smaller cyclopropyl and larger cyclopentyl rings, potentially providing an optimal combination of conformational constraint and lipophilicity for specific biological targets.

Future research should focus on the synthesis and in-depth biological evaluation of 1-(Cyclobutylcarbonyl)proline. Key experiments would include:

  • Enzyme Inhibition Assays: Direct testing against a panel of proline-specific enzymes, such as POP, dipeptidyl peptidase-4 (DPP-IV), and fibroblast activation protein (FAP), to determine its potency and selectivity.

  • X-ray Crystallography: Co-crystallization with target enzymes to elucidate the binding mode and understand the structural basis of its activity.

  • Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

By systematically exploring the structure-activity relationships of N-cycloalkanoyl-prolines, researchers can gain valuable insights for the rational design of novel therapeutics with improved efficacy and safety profiles.

References

  • Acylated Gly-(2-cyano)pyrrolidines as inhibitors of fibroblast activation protein (FAP) and the issue of FAP/prolyl oligopeptidase (PREP)-selectivity. PubMed. [Link]

  • What Are Cyclic Amino Acids and Their Applications? - MolecularCloud. [Link]

  • Targeted Covalent Inhibition of Prolyl Oligopeptidase (POP): Discovery of Sulfonylfluoride Peptidomimetics. PubMed. [Link]

  • A cyclopent-2-enecarbonyl group mimics proline at the P2 position of prolyl oligopeptidase inhibitors. PubMed. [Link]

  • Constrained peptidomimetics reveal detailed geometric requirements of covalent prolyl oligopeptidase inhibitors. PubMed. [Link]

  • Angiotensin converting enzyme inhibitors as antihypertensive agents: 1-[(2-mercaptocycloalkyl)carbonyl]-L-prolines. PubMed. [Link]

  • Variations in the turn-forming characteristics of N-acyl proline units. PubMed. [Link]

  • In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. PMC. [Link]

  • NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. [Link]

  • Evaluation of the thermodynamic parameters for the interconversion of the conformational isomers of two N-acyl-prolines by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society D. [Link]

  • Correlation of crystal and solution conformations of N-acyl prolines and related compounds using nuclear magnetic resonance. RSC Publishing. [Link]

  • Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. IAEA. [Link]

  • Method of making L-proline using an N-acyl-L-protine acylase.
  • Prolyl oligopeptidase inhibition by KYP-2407 increases alpha-synuclein fibril degradation in neuron-like cells. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Cyclobutylcarbonyl)proline

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistica...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(Cyclobutylcarbonyl)proline. While specific toxicological data for this compound is not widely available, its structure as an N-acyl amino acid warrants a handling protocol grounded in established principles of laboratory safety. We will proceed by treating it as a substance with potential for irritation, following the best practices for chemicals of unknown toxicity.

Hazard Assessment: An Evidence-Based Approach

The molecular structure of 1-(Cyclobutylcarbonyl)proline combines a cyclobutanecarbonyl moiety with the amino acid proline. To establish a robust safety protocol, we must infer potential hazards from structurally related compounds.

  • Proline and N-protected Proline Derivatives: L-Proline itself and many N-tert-Butoxycarbonyl (Boc)-protected prolines are generally not classified as hazardous substances.[1][2]

  • Substituted N-acyl Amino Acids: However, other derivatives tell a more cautious tale. For instance, the Safety Data Sheet (SDS) for N-Boc-cis-4-hydroxy-L-proline indicates it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. The following protocol is the minimum standard for all activities involving 1-(Cyclobutylcarbonyl)proline.

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-marked Chemical Splash Goggles[3]Safety glasses offer impact protection but are inadequate against chemical splashes.[3] Goggles are required to protect against potential splashes of solutions containing the compound. A face shield should be worn over goggles when handling larger volumes (>1L).
Body Protection Cotton/Polyester Blend Laboratory CoatA lab coat provides a removable barrier in case of a spill. The material should cover the wearer to near the knees. Shorts and open-toed shoes are never permissible in a laboratory setting.[4]
Hand Protection Disposable Nitrile Gloves (Double-Gloving Recommended)Nitrile gloves provide sufficient protection for incidental contact with many chemicals.[3] Double-gloving is a best practice that allows for the removal of the outer glove immediately after a potential contamination without exposing the skin. For tasks with a higher risk of splashes, consider wearing a flexible laminate glove under a heavy-duty outer glove.[5]

Operational Plan: A Step-by-Step Handling Procedure

This section provides a direct, procedural workflow for safely handling solid 1-(Cyclobutylcarbonyl)proline and preparing a solution.

Workflow: Weighing and Dissolving Solid Compound

  • Preparation: Before handling the compound, ensure the designated work area (e.g., a chemical fume hood or a specific bench area with adequate ventilation) is clean and uncluttered. Don all required PPE as specified in the table above.

  • Weighing (Solid):

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particulates.

    • Use a spatula to carefully transfer the desired amount of solid 1-(Cyclobutylcarbonyl)proline to a tared weigh boat or directly into the receiving vessel.

    • Avoid any actions that could generate dust.

  • Dissolution:

    • In the fume hood, add the solvent to the vessel containing the weighed solid.

    • If stirring is required, use a magnetic stir bar and plate. Ensure the vessel is securely capped or covered with parafilm to prevent splashes during agitation.

  • Post-Handling:

    • After the transfer is complete, carefully remove the outer pair of nitrile gloves and dispose of them as solid chemical waste.

    • Wipe down the spatula, weigh boat (if non-disposable), and any affected surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid waste.

    • Wash hands thoroughly with soap and water after the procedure is complete and all PPE has been removed.[1]

Disposal Plan: Managing Chemical Waste

Proper waste management is critical to ensure the safety of all laboratory personnel and to maintain environmental compliance.[6]

  • Solid Waste:

    • Contaminated PPE: All used gloves, disposable lab coats, bench paper, and cleaning materials should be double-bagged in clear plastic bags, labeled as "Hazardous Waste," and placed in the designated solid waste container.[7]

    • Excess Solid Chemical: Unused or expired 1-(Cyclobutylcarbonyl)proline should be disposed of in its original manufacturer's container.[7] The container must be sealed and labeled with a hazardous waste tag.[7]

  • Liquid Waste:

    • Solutions: All solutions containing 1-(Cyclobutylcarbonyl)proline must be collected in a designated, compatible hazardous waste container.[8] The container must have a leak-proof, screw-on cap.[7]

    • Container Compatibility: Use a container that is chemically compatible with the solvent used (e.g., do not store acidic solutions in metal containers).[7]

    • Labeling: The liquid waste container must be clearly labeled with a hazardous waste tag that lists all chemical constituents and their approximate concentrations.

    • Glassware Rinsate: The first rinse of any contaminated glassware must be collected as hazardous waste.[9] Subsequent rinses may be disposed of down the drain, provided the solution pH is between 5.5 and 11.0 and contains no other hazardous materials.[9]

  • Empty Containers: A chemical container is considered empty when no liquid can drain from it when tilted and the walls have no significant encrusted material.[6] Empty containers should be triple-rinsed with a suitable solvent, with the first rinse collected as hazardous waste.[9] Follow institutional guidelines for the disposal of rinsed, empty containers.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 1-(Cyclobutylcarbonyl)proline.

PPE_Workflow start Start: Plan to handle 1-(Cyclobutylcarbonyl)proline task_type What is the task? start->task_type solid_handling Handling Solid Compound (e.g., weighing) task_type->solid_handling  Solid solution_handling Handling Solution (<1L, low splash risk) task_type->solution_handling Solution   large_volume Large Volume / High Splash Risk (>1L, pouring, heating) task_type->large_volume High Risk ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves (Double) - Safety Goggles solid_handling->ppe_base solution_handling->ppe_base ppe_enhanced Enhanced PPE: - Lab Coat - Nitrile Gloves (Double) - Safety Goggles - Face Shield large_volume->ppe_enhanced end_procedure Proceed with Task ppe_base->end_procedure ppe_enhanced->end_procedure

Caption: PPE selection workflow for 1-(Cyclobutylcarbonyl)proline.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of California, Berkeley.

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Williams College.

  • How to Store and Dispose of Hazardous Chemical Waste. Environmental Health and Safety, University of California, San Diego.

  • Hazardous Waste and Disposal Considerations. American Chemical Society.

  • Chemical Waste Disposal. Environmental Health & Safety, Stanford University.

  • Personal Protective Equipment. Department of Chemistry and Biochemistry, The Ohio State University.

  • Lab Safety Equipment & PPE. ChemTalk.

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).

  • Chemical Waste. Environment, Health & Safety, University of California, San Francisco.

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.

  • N-Boc-cis-4-hydroxy-L-proline Safety Data Sheet. Sigma-Aldrich.

  • L-Proline Material Safety Data Sheet. Cellseco.

  • Cyclobutanecarbonyl chloride Safety Data Sheet. Fisher Scientific.

  • ProLine Safety Data Sheet. Mesa Labs.

  • N-tert-Butoxycarbonyl-L-proline Safety Data Sheet. Fisher Scientific.

  • L-Proline Safety Data Sheet. Fisher Scientific.

  • N-(tert-Butoxycarbonyl)-D-proline Safety Data Sheet. TCI Chemicals.

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